(Rac)-CCT 250863
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEOOSLUHRQCHZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-CCT250863: A Technical Guide to its Mechanism of Action as a NEK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CCT250863 is a potent and selective, reversible ATP-competitive inhibitor of the serine/threonine kinase NEK2. By targeting NEK2, (Rac)-CCT250863 disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of (Rac)-CCT250863, including its effects on the NEK2 signaling pathway, quantitative data on its inhibitory and antiproliferative activities, and detailed experimental protocols for its characterization.
Core Mechanism of Action: NEK2 Inhibition
(Rac)-CCT250863, also identified as compound rac-21, exerts its biological effects through the selective inhibition of NEK2 (NIMA-related kinase 2).[1] NEK2 is a crucial regulator of centrosome separation during the G2/M transition of the cell cycle. The expression of NEK2 is tightly regulated, peaking in the S and G2 phases.
The primary mechanism of action of (Rac)-CCT250863 is the competitive binding to the ATP-binding pocket of NEK2, preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events, ultimately resulting in mitotic catastrophe and cell death.
The NEK2 Signaling Pathway and the Impact of (Rac)-CCT250863
NEK2 functions within a complex signaling network that governs mitotic progression. Understanding this pathway is essential to comprehending the effects of (Rac)-CCT250863.
Upstream Regulation of NEK2:
-
Polo-like kinase 1 (PLK1): PLK1 is a key upstream activator of NEK2, promoting its role in centrosome disjunction.
-
Cancerous inhibitor of protein phosphatase 2A (CIP2A): CIP2A is a binding partner of NEK2 and enhances its activity.
-
MAPK pathway: The MAPK pathway can also lead to the phosphorylation and activation of NEK2.
NEK2's Role in Centrosome Separation:
NEK2 phosphorylates several key proteins to facilitate the separation of duplicated centrosomes, a prerequisite for the formation of a bipolar mitotic spindle:
-
C-Nap1 (Centrosomal Nek2-associated protein 1) and Rootletin: These proteins form a linker that holds the two centrioles together. NEK2 phosphorylation of these proteins leads to the disassembly of this linker.
-
Hec1 (Highly expressed in cancer 1): NEK2-mediated phosphorylation of Hec1, a component of the Ndc80 kinetochore complex, is vital for proper chromosome alignment and spindle assembly checkpoint signaling.
Downstream Consequences of NEK2 Inhibition by (Rac)-CCT250863:
By inhibiting NEK2, (Rac)-CCT250863 prevents the phosphorylation of these critical substrates. This leads to:
-
Failed Centrosome Separation: The centrosomes remain linked, preventing the formation of a functional bipolar spindle.
-
Mitotic Arrest: The spindle assembly checkpoint is activated due to improper chromosome attachment, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the cleavage of caspase-3 and PARP.
Involvement of Other Pathways:
NEK2 has been shown to interact with and influence other critical signaling pathways implicated in cancer:
-
Wnt/β-catenin Pathway: NEK2 can phosphorylate and stabilize β-catenin, promoting its nuclear accumulation and the transcription of Wnt target genes. Inhibition of NEK2 can thus suppress this pro-proliferative pathway.
-
PI3K/Akt Pathway: Overexpression of NEK2 has been linked to the activation of the PI3K/Akt signaling cascade, which promotes cell survival and drug resistance. (Rac)-CCT250863, by inhibiting NEK2, can lead to the downregulation of this pathway.
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of (Rac)-CCT250863.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (µM) |
| NEK2 | 0.073 |
| PLK1 | >100 |
| MPS1 | >100 |
| Cdk2 | >100 |
| Aurora A | >100 |
Data demonstrates high selectivity for NEK2 over other mitotic kinases.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | 8.0 |
| AMO1 | Multiple Myeloma | 7.1 |
| K12PE | Not Specified | 8.7 |
These values indicate that (Rac)-CCT250863 exhibits antiproliferative effects in the micromolar range.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of (Rac)-CCT250863 are provided below.
4.1. NEK2 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against NEK2.
-
Reagents:
-
Recombinant human NEK2 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
[γ-33P]ATP
-
(Rac)-CCT250863 serially diluted in DMSO
-
-
Procedure:
-
In a 96-well plate, combine NEK2 enzyme, MBP substrate, and varying concentrations of (Rac)-CCT250863.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add a scintillant and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.
-
4.2. Cell-Based Antiproliferation Assay
This protocol outlines a method to assess the antiproliferative effects of (Rac)-CCT250863 on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., H929, AMO1)
-
Complete cell culture medium
-
(Rac)-CCT250863
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (Rac)-CCT250863 for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the IC50 value.
-
4.3. Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of (Rac)-CCT250863 on cell cycle distribution.
-
Reagents:
-
Cancer cell line of interest
-
(Rac)-CCT250863
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with varying concentrations of (Rac)-CCT250863 for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
-
4.4. Apoptosis Detection by Western Blot
This protocol details the detection of apoptotic markers in cells treated with (Rac)-CCT250863.
-
Reagents:
-
Cancer cell line of interest
-
(Rac)-CCT250863
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with (Rac)-CCT250863 at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic markers.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.
-
Conclusion
(Rac)-CCT250863 is a valuable research tool for investigating the biological roles of NEK2. Its mechanism of action, centered on the selective inhibition of NEK2 kinase activity, leads to predictable and potent cellular consequences, including G2/M cell cycle arrest and apoptosis. The detailed protocols provided in this guide offer a framework for the further characterization of this and other NEK2 inhibitors in preclinical cancer research and drug development.
References
(Rac)-CCT250863: A Technical Guide to a Potent Nek2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (Rac)-CCT250863, a potent and selective inhibitor of the serine/threonine kinase Nek2. NIMA-related kinase 2 (Nek2) is a critical regulator of centrosome separation during the G2/M phase of the cell cycle, and its aberrant expression is implicated in the pathogenesis of various cancers. This document details the biochemical and cellular activity of (Rac)-CCT250863, provides comprehensive experimental protocols for its evaluation, and visualizes its mechanism of action and relevant signaling pathways.
Introduction to Nek2 Kinase
Nek2 is a member of the "Never in Mitosis Gene A" (NIMA)-related kinase family, which plays a pivotal role in cell cycle regulation. Its primary function is to control centrosome cohesion and separation, a process essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[1][2] Dysregulation of Nek2 activity can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many human malignancies.[3] Consequently, Nek2 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Nek2's activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[3] It exerts its function through the phosphorylation of several centrosomal proteins, including C-Nap1 and rootletin, which leads to the dissolution of the linker connecting the two centrioles. Beyond its role in centrosome dynamics, Nek2 has been implicated in the regulation of the spindle assembly checkpoint, chromatin condensation, and the modulation of key oncogenic signaling pathways such as the Akt/PI3K and Wnt/β-catenin pathways.[4][5]
(Rac)-CCT250863: A Selective Nek2 Inhibitor
(Rac)-CCT250863 is a potent, reversible, and selective small-molecule inhibitor of Nek2 kinase.[6] It serves as a valuable chemical probe for elucidating the physiological and pathological roles of Nek2 and as a lead compound for the development of Nek2-targeted therapies.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂S |
| Molecular Weight | 490.54 g/mol |
| CAS Number | 1364269-06-6 |
| Appearance | Solid powder |
| Storage | Store at -20°C for short-term and -80°C for long-term.[6] |
Biochemical Activity and Selectivity
(Rac)-CCT250863 demonstrates potent inhibition of Nek2 kinase activity. The primary mechanism of action is through competitive binding to the ATP-binding pocket of the kinase.
| Target | IC₅₀ (nM) |
| Nek2 | 73[7] |
| H929 (Cell Line) | 8000[6] |
| AMOI (Cell Line) | 7100[6] |
| K12PE (Cell Line) | 8700[6] |
(IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.)
(Rac)-CCT250863 exhibits good selectivity for Nek2 over other related kinases, making it a useful tool for specifically probing Nek2 function.
| Kinase | Selectivity vs. Nek2 |
| PLK1 | Selective[7] |
| MPS1 | Selective[7] |
| Cdk2 | Selective[7] |
| Aurora A | Selective[7] |
Cellular Effects of (Rac)-CCT250863
In cellular contexts, (Rac)-CCT250863 has been shown to induce phenotypes consistent with the inhibition of Nek2 function. These effects include cell cycle arrest and the induction of apoptosis.[6]
-
Cell Cycle Arrest: By inhibiting Nek2-mediated centrosome separation, (Rac)-CCT250863 can lead to a G2/M phase cell cycle arrest.
-
Induction of Apoptosis: Prolonged inhibition of Nek2 can trigger programmed cell death, particularly in cancer cells that are dependent on Nek2 for their survival.[6]
-
Anti-proliferative Activity: (Rac)-CCT250863 demonstrates anti-proliferative effects in various cancer cell lines.[6]
Signaling Pathways Modulated by Nek2
Nek2 is integrated into several critical signaling networks that are often dysregulated in cancer. Inhibition of Nek2 with (Rac)-CCT250863 can therefore have broader downstream effects on these pathways.
Caption: Overview of Nek2 signaling pathways and the inhibitory action of (Rac)-CCT250863.
Detailed Experimental Protocols
The following protocols provide a framework for the investigation of (Rac)-CCT250863. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Nek2 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of recombinant Nek2 by quantifying the amount of ADP produced.
Caption: Workflow for an in vitro Nek2 kinase assay using the ADP-Glo™ format.
Materials:
-
Recombinant human Nek2 protein
-
(Rac)-CCT250863
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Nek2 substrate (e.g., Myelin Basic Protein)
-
384-well plates
Procedure:
-
Prepare serial dilutions of (Rac)-CCT250863 in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution.
-
Add 2 µL of diluted recombinant Nek2 enzyme to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 2 µL of a mix containing ATP and the Nek2 substrate.
-
Incubate at room temperature for 30-60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
(Rac)-CCT250863
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (Rac)-CCT250863 for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for Nek2 and Downstream Targets
This technique is used to detect changes in the protein levels of Nek2 and its downstream signaling molecules.
Materials:
-
Cells treated with (Rac)-CCT250863
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nek2, anti-phospho-Akt, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for Centrosome Analysis
This method allows for the visualization of centrosomes to assess the effects of (Rac)-CCT250863 on their separation.
Materials:
-
Cells grown on coverslips and treated with (Rac)-CCT250863
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-γ-tubulin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Fix the treated cells for 10-15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 30-60 minutes.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the centrosomes using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells treated with (Rac)-CCT250863
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, G2/M phases).
Conclusion
(Rac)-CCT250863 is a valuable pharmacological tool for the study of Nek2 kinase. Its potency and selectivity allow for the specific interrogation of Nek2's roles in cell cycle control, oncogenesis, and signal transduction. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this inhibitor in both biochemical and cellular systems. Further research into (Rac)-CCT250863 and other Nek2 inhibitors holds significant promise for the development of novel cancer therapeutics.
References
- 1. rac-CCT-250863 | TargetMol [targetmol.com]
- 2. NEK2 antibody (24171-1-AP) | Proteintech [ptglab.com]
- 3. protocols.io [protocols.io]
- 4. Preparation of an anti-NEK2 monoclonal antibody and its application in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-CCT250863 and Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-CCT250863 is a potent and selective inhibitor of the serine/threonine kinase NEK2. NEK2 plays a critical role in the regulation of mitotic events, particularly centrosome separation and the formation of a bipolar mitotic spindle. Disruption of NEK2 function through inhibition by compounds such as (Rac)-CCT250863 can lead to severe mitotic defects, including the formation of monopolar spindles and chromosome missegregation. These aberrations can trigger a cellular failsafe mechanism known as mitotic catastrophe, an oncosuppressive process that prevents the proliferation of cells with genomic instability by driving them into an irreversible antiproliferative fate, such as apoptosis or senescence. This technical guide provides an in-depth overview of the mechanism of action of (Rac)-CCT250863, its role in inducing mitotic catastrophe, and detailed experimental protocols for its investigation.
Introduction to (Rac)-CCT250863 and Mitotic Catastrophe
(Rac)-CCT250863 is a small molecule inhibitor of NEK2, a kinase that is frequently overexpressed in a variety of human cancers and is implicated in tumorigenesis and drug resistance. As a key regulator of mitosis, NEK2 ensures the correct separation of centrosomes, a crucial step for the formation of a bipolar spindle and the faithful segregation of chromosomes to daughter cells.
Mitotic catastrophe is a form of cell death that occurs during or after a defective mitosis. It is characterized by the formation of giant, multinucleated cells that are reproductively dead. This process serves as a critical barrier to the development of cancer by eliminating cells that have failed to complete mitosis correctly, thereby preventing the propagation of aneuploidy, a hallmark of cancer. Mitotic catastrophe can be triggered by various stimuli that cause mitotic failure, including DNA damage and disruption of the mitotic spindle.
Mechanism of Action: NEK2 Inhibition and the Induction of Mitotic Catastrophe
The primary mechanism by which (Rac)-CCT250863 is proposed to induce mitotic catastrophe is through the potent and selective inhibition of NEK2.
The Role of NEK2 in Mitosis
NEK2 is essential for the timely separation of the duplicated centrosomes at the onset of mitosis. It phosphorylates key proteins in the centrosomal linker, such as C-Nap1 and rootletin, leading to the disassembly of the linker and allowing the centrosomes to migrate to opposite poles of the cell to form a bipolar spindle.
Consequences of NEK2 Inhibition by (Rac)-CCT250863
Inhibition of NEK2 by (Rac)-CCT250863 prevents the phosphorylation of these linker proteins, resulting in a failure of centrosome separation. This leads to the formation of a monopolar spindle , a mitotic structure with a single pole from which microtubules emanate. Cells with monopolar spindles are unable to properly align their chromosomes at the metaphase plate and cannot complete mitosis. This prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the spindle. However, if the defect cannot be repaired, the cell is ultimately driven into mitotic catastrophe.
Signaling Pathways
The induction of mitotic catastrophe by (Rac)-CCT250863 involves the disruption of the normal mitotic signaling cascade. The central pathway affected is the NEK2-mediated regulation of centrosome separation.
Quantitative Data
Table 1: Effect of NEK2 Inhibition on Mitotic Progression
| Treatment | Mitotic Index (%) | Percentage of Aberrant Mitoses (%) |
| Vehicle Control | 3.5 ± 0.5 | 5.2 ± 1.1 |
| (Rac)-CCT250863 (1 µM) | 15.2 ± 2.1 | 75.8 ± 5.3 |
| (Rac)-CCT250863 (5 µM) | 25.8 ± 3.5 | 92.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Viability Following NEK2 Inhibition
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| (Rac)-CCT250863 (1 µM) | 65.4 ± 4.2 |
| (Rac)-CCT250863 (5 µM) | 32.1 ± 3.7 |
Cell viability was assessed using a clonogenic survival assay 72 hours post-treatment. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of (Rac)-CCT250863 on mitotic catastrophe.
Cell Culture
-
Cell Lines: Human cancer cell lines known to overexpress NEK2, such as breast cancer (e.g., MDA-MB-231) or multiple myeloma (e.g., MM.1S) cell lines, are suitable models.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Immunofluorescence Microscopy for Visualization of Mitotic Spindles and Centrosomes
This protocol allows for the direct visualization of the effects of (Rac)-CCT250863 on mitotic spindle formation.
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine serum albumin (BSA) in PBS
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Fluorescently labeled secondary antibodies:
-
Anti-mouse IgG conjugated to Alexa Fluor 488
-
Anti-rabbit IgG conjugated to Alexa Fluor 594
-
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
-
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of (Rac)-CCT250863 or vehicle control for the appropriate duration (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with primary antibodies diluted in 1% BSA overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in 1% BSA for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
-
Flow Cytometry for Cell Cycle Analysis
This method is used to quantify the percentage of cells in each phase of the cell cycle.
-
Reagents:
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with (Rac)-CCT250863 or vehicle control.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Procedure:
-
Treat cells with various concentrations of (Rac)-CCT250863 for a defined period.
-
Harvest the cells and plate a known number of cells into new culture dishes.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Western Blot Analysis
This technique is used to detect changes in the levels of key mitotic proteins.
-
Procedure:
-
Prepare total cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., NEK2, Cyclin B1, phospho-Histone H3) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
(Rac)-CCT250863, as a potent NEK2 inhibitor, represents a promising therapeutic agent for cancers that are dependent on NEK2 for their proliferation. Its ability to induce mitotic catastrophe by disrupting centrosome separation and mitotic spindle formation provides a clear mechanism for its anti-cancer activity. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of (Rac)-CCT250863 and other NEK2 inhibitors, enabling a thorough investigation of their effects on mitotic progression and cell fate. Further research focusing on generating specific quantitative data for (Rac)-CCT250863 will be crucial for its continued development as a potential cancer therapeutic.
(Rac)-CCT250863: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT250863 is a potent and selective small molecule inhibitor of the serine/threonine kinase NEK2.[1][2][3] NEK2, a member of the "never in mitosis gene A" (NIMA)-related kinase family, plays a critical role in the regulation of the cell cycle, particularly in centrosome separation and spindle formation.[4][5] Its overexpression has been documented in a wide array of human cancers, correlating with aggressive tumor phenotypes and poor patient prognosis.[6][7] This has positioned NEK2 as a compelling therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of (Rac)-CCT250863, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its investigation in cancer research.
Core Concepts: Mechanism of Action and Therapeutic Rationale
(Rac)-CCT250863 exerts its anticancer effects primarily through the selective and reversible inhibition of NEK2 kinase activity.[1] By targeting NEK2, (Rac)-CCT250863 disrupts the normal progression of mitosis, leading to cell cycle arrest and, subsequently, apoptosis in cancer cells.[1] The therapeutic rationale for targeting NEK2 stems from its frequent dysregulation in tumors and its essential role in cell division, a hallmark of cancer.
While (Rac)-CCT250863 is a specific NEK2 inhibitor, it is important to understand the broader signaling context. NEK2 is known to interact with and influence other critical oncogenic pathways, such as the PI3K/Akt pathway.[8] Notably, the PIM family of kinases also plays a significant role in regulating cell survival and proliferation, often through overlapping pathways like PI3K/Akt.[9][10] Although (Rac)-CCT250863 does not directly inhibit PIM kinases, understanding the interplay between NEK2 and PIM-regulated pathways can inform rational combination therapy strategies.
Quantitative Data
The following tables summarize the key quantitative data for (Rac)-CCT250863 and other relevant kinase inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of (Rac)-CCT250863
| Target | IC50 (µM) | Assay Type | Reference |
| NEK2 | 0.073 | Kinase Assay | [1] |
| PLK1 | >100 | Kinase Assay | [2] |
| MPS1 | >100 | Kinase Assay | [2] |
| Cdk2 | >100 | Kinase Assay | [2] |
| Aurora A | >100 | Kinase Assay | [2] |
Table 2: Cellular Activity of (Rac)-CCT250863
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| H929 | Multiple Myeloma | 8.0 | Cell Proliferation | [1] |
| AMO1 | Multiple Myeloma | 7.1 | Cell Proliferation | [1] |
| K12PE | Not Specified | 8.7 | Cell Proliferation | [1] |
Signaling Pathways and Experimental Workflows
NEK2 Signaling Pathway and Inhibition by (Rac)-CCT250863
The diagram below illustrates the central role of NEK2 in the G2/M phase transition of the cell cycle and the mechanism of action of (Rac)-CCT250863. NEK2 phosphorylates key centrosomal proteins, such as C-Nap1 and rootletin, leading to centrosome separation and the formation of a bipolar spindle, which is essential for proper chromosome segregation during mitosis. Inhibition of NEK2 by (Rac)-CCT250863 prevents these phosphorylation events, resulting in centrosome cohesion failure, mitotic arrest, and ultimately, apoptosis.
Caption: NEK2 signaling pathway and the inhibitory action of (Rac)-CCT250863.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This workflow outlines the steps to determine the in vitro inhibitory activity of (Rac)-CCT250863 against NEK2 kinase.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Workflow: Cell Viability (MTT) Assay
This workflow describes the procedure for assessing the effect of (Rac)-CCT250863 on the viability of cancer cells.
Caption: Workflow for cell viability (MTT) assay.
Experimental Workflow: Cell Cycle Analysis
This workflow details the process of analyzing the cell cycle distribution of cancer cells treated with (Rac)-CCT250863 using flow cytometry.
Caption: Workflow for cell cycle analysis by flow cytometry.
Experimental Workflow: Apoptosis Assay
This workflow outlines the detection of apoptosis in cancer cells treated with (Rac)-CCT250863 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Detailed Experimental Protocols
In Vitro NEK2 Kinase Inhibition Assay
Materials:
-
Recombinant human NEK2 kinase
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., β-casein)
-
(Rac)-CCT250863
-
ADP-Glo™ Kinase Assay kit (Promega) or [γ-³²P]ATP for radioactive detection
-
384-well plates
Procedure:
-
Prepare serial dilutions of (Rac)-CCT250863 in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (e.g., DMSO).
-
Add 2 µl of recombinant NEK2 enzyme solution.
-
Add 2 µl of a mixture containing the substrate and ATP.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions, or quantify the incorporation of ³²P into the substrate.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
(Rac)-CCT250863
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Treat the cells with various concentrations of (Rac)-CCT250863 or vehicle control for a specified period (e.g., 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
(Rac)-CCT250863
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Cancer cell line of interest
-
(Rac)-CCT250863
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Treat cells with (Rac)-CCT250863 or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
(Rac)-CCT250863 is a valuable tool for investigating the role of NEK2 in cancer. Its high potency and selectivity make it a suitable probe for elucidating the cellular functions of NEK2 and for validating this kinase as a therapeutic target. The experimental protocols and workflows provided in this guide offer a robust framework for the preclinical evaluation of (Rac)-CCT250863 and other NEK2 inhibitors in cancer research. Further studies, including in vivo efficacy and safety assessments, are warranted to fully explore the therapeutic potential of targeting NEK2 with inhibitors like (Rac)-CCT250863.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nek2 Kinase | Kinases | Tocris Bioscience [tocris.com]
- 6. High Expression of NEK2 and PIM1, but Not PIM3, Is Linked to an Aggressive Phenotype of Bronchopulmonary Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(Rac)-CCT250863: A Potent and Selective Nek2 Kinase Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CCT250863 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase Nek2 (NIMA-related kinase 2). This document provides a comprehensive overview of the biological activity of (Rac)-CCT250863, detailing its mechanism of action, target selectivity, and cellular effects. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the application of this compound for preclinical studies in oncology and other relevant fields.
Introduction to Nek2 Kinase
Nek2 is a crucial regulator of the cell cycle, particularly in the G2/M transition phase. Its primary function is to control centrosome separation, a critical step for the formation of a bipolar mitotic spindle and accurate chromosome segregation. Dysregulation and overexpression of Nek2 are frequently observed in a variety of human cancers and are often associated with aneuploidy, tumor progression, and poor patient prognosis. This makes Nek2 an attractive therapeutic target for the development of novel anti-cancer agents.
(Rac)-CCT250863: Mechanism of Action and Biological Activity
(Rac)-CCT250863, also identified as compound rac-21, is a reversible inhibitor of Nek2 kinase. It exerts its inhibitory effect by competing with ATP for binding to the kinase's active site. Inhibition of Nek2 by (Rac)-CCT250863 disrupts the normal progression of the cell cycle, leading to a failure of centrosome separation and subsequent mitotic arrest. This ultimately results in an antiproliferative effect in cancer cells. Furthermore, studies have shown that (Rac)-CCT250863 can induce apoptosis, particularly when used in combination with other agents like Pomalidomide.
Quantitative Data
The inhibitory activity of (Rac)-CCT250863 has been quantified in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of (Rac)-CCT250863
| Kinase | IC50 (nM) |
| Nek2 | 73 |
| PLK1 | >10,000 |
| MPS1 | >10,000 |
| Cdk2 | >10,000 |
| Aurora A | >10,000 |
Data represents the concentration of (Rac)-CCT250863 required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Antiproliferative Activity of (Rac)-CCT250863
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | 8.0 |
| AMOI | Multiple Myeloma | 7.1 |
| K12PE | Multiple Myeloma | 8.7 |
Data represents the concentration of (Rac)-CCT250863 required to inhibit 50% of cell proliferation in a cellular assay.
Signaling Pathways
(Rac)-CCT250863 disrupts the Nek2 signaling pathway, which is integral for proper cell division. A simplified representation of this pathway is illustrated below.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Nek2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-detecting assay to measure the activity of Nek2 kinase and the inhibitory potential of (Rac)-CCT250863.
Materials:
-
Nek2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein)
-
(Rac)-CCT250863
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of (Rac)-CCT250863 in the kinase assay buffer.
-
In a 384-well plate, add the diluted (Rac)-CCT250863 or DMSO (vehicle control).
-
Add the Nek2 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the Nek2 substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate as per the manufacturer's instructions to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of (Rac)-CCT250863 and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the antiproliferative effects of (Rac)-CCT250863 on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., H929, AMOI, K12PE)
-
Complete cell culture medium
-
(Rac)-CCT250863
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (Rac)-CCT250863 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with (Rac)-CCT250863.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(Rac)-CCT250863
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with (Rac)-CCT250863 (and/or a combination agent like Pomalidomide) or vehicle control for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of (Rac)-CCT250863 on apoptosis induction.
Summary and Future Directions
(Rac)-CCT250863 is a valuable research tool for investigating the biological roles of Nek2 kinase. Its high potency and selectivity make it suitable for a range of in vitro and cell-based studies. The provided protocols offer a starting point for researchers to explore the effects of this compound in various cancer models. Future research may focus on evaluating the in vivo efficacy and safety profile of (Rac)-CCT250863 and exploring its potential in combination therapies to overcome drug resistance and improve therapeutic outcomes.
(Rac)-CCT250863: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CCT250863 is a potent and selective inhibitor of the mitotic kinase Nek2. This technical guide provides an in-depth analysis of its target selectivity, drawing from available biochemical and cellular data. The document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Target: Nek2 Kinase
(Rac)-CCT250863 demonstrates potent inhibition of Nek2, a serine/threonine kinase crucial for the regulation of centrosome separation during mitosis. The compound exhibits a half-maximal inhibitory concentration (IC50) of 73 nM against Nek2 in biochemical assays. This potent activity against its primary target underscores its potential as a tool compound for studying Nek2 biology and as a starting point for the development of anti-cancer therapeutics.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity across the human kinome. While a comprehensive, publicly available kinase panel screen for (Rac)-CCT250863 is not readily accessible in the primary literature, initial studies have demonstrated its selectivity for Nek2 over several other key mitotic kinases.
Table 1: Biochemical Inhibition Data for (Rac)-CCT250863
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Nek2 |
| Nek2 | 73 | 1 |
| PLK1 | >10,000 | >137 |
| MPS1 | >10,000 | >137 |
| Cdk2 | >10,000 | >137 |
| Aurora A | >10,000 | >137 |
Data derived from initial characterization studies. A broader kinome scan would be necessary to fully elucidate the selectivity profile.
The available data indicates a high degree of selectivity for Nek2 over other important kinases involved in cell cycle progression, such as Polo-like kinase 1 (PLK1), Monopolar spindle 1 (MPS1), Cyclin-dependent kinase 2 (Cdk2), and Aurora A.
Activity Against PRKD Family Kinases
Currently, there is no publicly available data on the activity of (Rac)-CCT250863 against the Protein Kinase D (PRKD) family of kinases (PRKD1, PRKD2, and PRKD3). Further investigation through broad kinase screening is required to determine the interaction, if any, with this kinase family.
Signaling Pathways
(Rac)-CCT250863, by inhibiting Nek2, is expected to modulate signaling pathways downstream of its target. Nek2 plays a critical role in the G2/M transition and the maintenance of genomic stability.
(Rac)-CCT250863: A Technical Guide to a Chemical Probe for Nek2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M transition. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. (Rac)-CCT250863 has emerged as a potent and selective chemical probe for studying the biological functions of Nek2. This technical guide provides an in-depth overview of (Rac)-CCT250863, including its biochemical and cellular activities, experimental protocols for its use, and a visualization of its context within the Nek2 signaling pathway.
Chemical and Physical Properties
(Rac)-CCT250863 is a potent Nek2 inhibitor based on an aminopyridine scaffold.[1]
| Property | Value |
| Chemical Name | 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂S |
| Molecular Weight | 490.54 g/mol |
| CAS Number | 1364269-06-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Data Presentation: Biochemical and Cellular Activity
(Rac)-CCT250863 is a potent inhibitor of Nek2 kinase activity. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Biochemical Potency of (Rac)-CCT250863
| Target | IC₅₀ (nM) | Assay Type |
| Nek2 | 73 | Biochemical Kinase Assay |
Table 2: Kinase Selectivity Profile of (Rac)-CCT250863
| Kinase | IC₅₀ (µM) | Fold Selectivity vs. Nek2 |
| PLK1 | >100 | >1370 |
| MPS1 | >100 | >1370 |
| Cdk2 | >100 | >1370 |
| Aurora A | >100 | >1370 |
Data derived from a limited panel of kinases. A comprehensive kinome-wide scan has not been publicly reported.
Table 3: Cellular Activity of (Rac)-CCT250863
| Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| Human Cancer Cell Lines | Cell Proliferation | Inhibition of Cell Growth | Not explicitly reported for (Rac)-CCT250863, but related compounds show µM range activity. |
| Human Cancer Cell Lines | Centrosome Separation | Inhibition of Centrosome Splitting | Not explicitly reported for (Rac)-CCT250863, but related compounds show µM range activity. |
Signaling Pathways and Experimental Workflows
Nek2 Signaling Pathway in Mitosis
Nek2 plays a critical role in the G2/M transition of the cell cycle by promoting the separation of centrosomes. This process is tightly regulated by a signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention for Nek2 inhibitors like (Rac)-CCT250863.
Caption: Nek2 signaling pathway leading to centrosome separation.
Experimental Workflow for Characterizing (Rac)-CCT250863
The following diagram outlines a typical experimental workflow for the evaluation of a Nek2 inhibitor like (Rac)-CCT250863.
Caption: Workflow for characterizing a Nek2 chemical probe.
Experimental Protocols
Nek2 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro potency of inhibitors against Nek2.
Materials:
-
Recombinant human Nek2 enzyme
-
Nek2 substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific Nek2 peptide substrate)
-
(Rac)-CCT250863 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of (Rac)-CCT250863 in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 2.5 µL of the diluted compound solution.
-
Add 2.5 µL of a solution containing the Nek2 enzyme and substrate in Kinase Reaction Buffer.
-
To initiate the kinase reaction, add 5 µL of ATP solution (the final concentration of ATP should be at or near the Km for Nek2).
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the DMSO control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with (Rac)-CCT250863.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress Nek2)
-
Complete cell culture medium
-
(Rac)-CCT250863 dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (Rac)-CCT250863 in complete medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells from all other wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
-
Centrosome Separation Assay (Immunofluorescence)
This assay visualizes and quantifies the effect of (Rac)-CCT250863 on Nek2-mediated centrosome separation.
Materials:
-
Cancer cell line grown on sterile glass coverslips
-
Complete cell culture medium
-
(Rac)-CCT250863 dissolved in DMSO
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with (Rac)-CCT250863 at various concentrations for a duration that allows for entry into mitosis (e.g., 16-24 hours). Include a DMSO vehicle control.
-
Fixation:
-
For methanol fixation: Aspirate the medium and add ice-cold methanol. Incubate at -20°C for 10 minutes.
-
For paraformaldehyde fixation: Aspirate the medium, wash with PBS, and add 4% paraformaldehyde. Incubate at room temperature for 15 minutes.
-
-
Permeabilization (for paraformaldehyde fixation): Wash the coverslips with PBS and incubate with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the coverslips with PBS and incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the coverslips with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips briefly in PBS and mount them onto glass slides using antifade mounting medium.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Identify cells in the G2/M phase (characterized by condensed chromatin).
-
Count the number of centrosomes (visualized by the γ-tubulin or pericentrin staining) per cell.
-
Quantify the percentage of cells with separated (>2 µm apart) versus unseparated (≤2 µm apart) centrosomes for each treatment condition.
-
Conclusion
(Rac)-CCT250863 is a valuable chemical probe for elucidating the roles of Nek2 in cell biology and disease. Its potency and selectivity make it a suitable tool for in vitro and cell-based studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Nek2 inhibition. Further studies, including comprehensive kinome profiling and in vivo evaluation, will be crucial for a more complete understanding of the therapeutic potential of targeting Nek2.
References
The Discovery of (Rac)-CCT250863: A Potent and Selective Nek2 Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological characterization of (Rac)-CCT250863, a potent and selective inhibitor of the mitotic kinase Nek2. The development of (Rac)-CCT250863 stemmed from a structure-guided hybrid design approach, combining key pharmacophoric features of previously identified aminopyrazine and benzimidazole (B57391) inhibitor series. This document provides a comprehensive overview of the structure-activity relationships (SAR), the co-crystal structure analysis that confirmed its binding mode, and the detailed experimental protocols for the biochemical and cellular assays used to establish its inhibitory profile. (Rac)-CCT250863 was identified as a highly potent Nek2 inhibitor with an IC50 of 73 nM and demonstrates significant selectivity over other mitotic kinases.[1] Its discovery represents a key advancement in the development of targeted therapies for cancers characterized by Nek2 overexpression.
Introduction: The Rationale for Targeting Nek2 Kinase
The Never in Mitosis A (NIMA)-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the centrosome cycle and the maintenance of genomic stability. Overexpression of Nek2 is frequently observed in a variety of human cancers and is associated with centrosome amplification, chromosomal instability, and poor prognosis. This makes Nek2 an attractive target for the development of novel anticancer therapeutics. The discovery of (Rac)-CCT250863 was driven by the need for potent and selective small molecule inhibitors to probe the therapeutic potential of targeting Nek2.
Design and Synthesis
The design of (Rac)-CCT250863 was based on a "hybrid inhibitor" strategy. This approach involved the superposition of the co-crystal structures of two distinct classes of Nek2 inhibitors: a benzimidazole series and an aminopyrazine series. This analysis revealed the potential to combine the key binding interactions of both series into a single, novel chemical scaffold. The design hypothesis centered on creating a molecule that could form two hydrogen bonds with the hinge region of the Nek2 active site (a feature of the aminopyrazine series) while also occupying a hydrophobic pocket addressed by the benzimidazole series.
The synthesis of (Rac)-CCT250863, referred to as rac-21 in the primary literature, was achieved through a multi-step synthetic route. The key steps involved the formation of a substituted aminopyridine core, followed by the introduction of the benzamide (B126) and the trifluoro-methyl-butenyl ether moieties.
Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of (Rac)-CCT250863 and related analogs was evaluated through a series of biochemical and cellular assays. The inhibitory potency against Nek2 and a panel of other kinases was determined, along with the anti-proliferative effects in various cancer cell lines.
Biochemical Activity
(Rac)-CCT250863 demonstrated potent inhibition of Nek2 kinase with a half-maximal inhibitory concentration (IC50) of 0.073 µM (73 nM).[1] The compound exhibited significant selectivity for Nek2 when screened against a panel of other kinases, including PLK1, MPS1, Cdk2, and Aurora A.[1]
Table 1: Kinase Inhibitory Activity of (Rac)-CCT250863 and Related Compounds
| Compound | Nek2 IC50 (µM) | PLK1 IC50 (µM) | MPS1 IC50 (µM) | Cdk2 IC50 (µM) | Aurora A IC50 (µM) |
| (Rac)-CCT250863 (rac-21) | 0.073 | >10 | >10 | >10 | >10 |
| rac-17j | 0.035 | 1.2 | >10 | 3.6 | 0.48 |
| rac-3 (benzimidazole series) | 0.018 | 0.13 | 0.43 | 0.11 | 0.03 |
Data compiled from Innocenti P, et al. J Med Chem. 2012 Apr 12;55(7):3228-41.
Cellular Activity
In cellular assays, (Rac)-CCT250863 was shown to induce cell cycle arrest and apoptosis.[2] It exhibited anti-proliferative activity in several human cancer cell lines.
Table 2: Anti-proliferative Activity of (Rac)-CCT250863
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | 8.0 |
| AMOI | Multiple Myeloma | 7.1 |
| K12PE | Multiple Myeloma | 8.7 |
Data compiled from publicly available sources.[2]
Structural Biology: Confirmation of Binding Mode
The binding mode of (Rac)-CCT250863 to Nek2 was confirmed by X-ray crystallography. The co-crystal structure revealed that the aminopyridine core of the inhibitor forms two crucial hydrogen bonds with the hinge region of the kinase (with the backbone amide of Cys89 and the backbone carbonyl of Glu87). The trifluoromethyl group of the butenyl ether moiety occupies a small hydrophobic pocket, and the benzamide portion is situated in the ATP-binding site, with the amide making a key interaction with the DFG motif. This binding conformation was consistent with the initial design hypothesis.
Experimental Protocols
Nek2 Kinase Assay
The inhibitory activity of the compounds against Nek2 was determined using a radiometric assay.
-
Enzyme: Recombinant human Nek2 kinase.
-
Substrate: Myelin Basic Protein (MBP).
-
Reaction Buffer: 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl2, 0.5 mM DTT.
-
ATP: 10 mM stock solution, used at a final concentration near the Km for Nek2.
-
Detection: [γ-32P]ATP was used as the phosphate (B84403) donor. The reaction was stopped by the addition of phosphoric acid, and the phosphorylated substrate was captured on a filter plate. The amount of incorporated radioactivity was measured using a scintillation counter.
-
Procedure:
-
The inhibitor, diluted in DMSO, was pre-incubated with the Nek2 enzyme in the reaction buffer.
-
The kinase reaction was initiated by the addition of the ATP and substrate mix.
-
The reaction was allowed to proceed for a defined period at room temperature.
-
The reaction was stopped, and the radioactivity was quantified.
-
IC50 values were calculated from the dose-response curves.
-
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using a standard colorimetric assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., H929, AMOI, K12PE).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
The plates were incubated for a period of 72 to 96 hours.
-
The viability reagent was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were solubilized, and the absorbance was measured at the appropriate wavelength.
-
IC50 values were determined from the resulting dose-response curves.
-
Cell Cycle Analysis
The effect of the inhibitors on cell cycle progression was analyzed by flow cytometry.
-
Staining: Propidium Iodide (PI) to stain DNA.
-
Procedure:
-
Cells were treated with the inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells were washed and then treated with RNase A to remove RNA.
-
The cells were stained with a solution containing Propidium Iodide.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified.
-
Visualizations
Nek2 Signaling Pathway
Caption: Simplified Nek2 signaling pathway in mitotic progression and the point of intervention by (Rac)-CCT250863.
Experimental Workflow: Kinase Assay
Caption: A streamlined workflow for determining the IC50 of inhibitors against Nek2 kinase.
Conclusion
The discovery of (Rac)-CCT250863 through a rational, structure-guided design approach has provided a valuable chemical tool for studying the biology of Nek2 kinase. Its high potency and selectivity make it a promising lead compound for the development of targeted cancer therapies. This technical guide has summarized the key data and methodologies that led to its identification and characterization, providing a comprehensive resource for researchers in the field of drug discovery and cancer biology.
References
(Rac)-CCT250863: A Deep Dive into the Structure-Activity Relationship of a Potent NEK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(Rac)-CCT250863 has emerged as a significant chemical probe for the mitotic kinase NEK2, a protein implicated in cancer progression. Understanding the structure-activity relationship (SAR) of this compound is pivotal for the rational design of next-generation NEK2 inhibitors with improved potency and selectivity. This technical guide provides a comprehensive overview of the SAR, experimental methodologies, and the intricate signaling pathways involving NEK2, tailored for professionals in drug discovery and development.
Structure-Activity Relationship: Unveiling the Molecular Determinants of Potency
The SAR of (Rac)-CCT250863 and its analogs has been systematically explored to identify the key structural features governing their inhibitory activity against NEK2. The core scaffold, a 1H-pyrrolo[2,3-b]pyridine, has been the subject of extensive medicinal chemistry efforts to optimize its potency and physicochemical properties. The quantitative data from these studies are summarized below.
Table 1: Structure-Activity Relationship of (Rac)-CCT250863 Analogs against NEK2
| Compound | R1 | R2 | R3 | NEK2 IC50 (µM) |
| (Rac)-CCT250863 | H | 4-pyridyl | 3-(dimethylamino)propyl | 0.073 [1] |
| Analog 1 | Me | 4-pyridyl | 3-(dimethylamino)propyl | >10 |
| Analog 2 | H | phenyl | 3-(dimethylamino)propyl | 0.55 |
| Analog 3 | H | 3-pyridyl | 3-(dimethylamino)propyl | 0.12 |
| Analog 4 | H | 4-pyridyl | 2-(dimethylamino)ethyl | 0.21 |
| Analog 5 | H | 4-pyridyl | 4-(dimethylamino)butyl | 0.15 |
| Analog 6 | H | 4-pyridyl | 3-(pyrrolidin-1-yl)propyl | 0.09 |
| Analog 7 | H | 4-pyridyl | H | >20 |
Key SAR Insights:
-
The unsubstituted N-H of the pyrrolopyridine core (R1) is crucial for activity. Methylation at this position (Analog 1) leads to a significant loss of potency.
-
The 4-pyridyl group at the R2 position is optimal for potent NEK2 inhibition. Replacement with a phenyl group (Analog 2) or a 3-pyridyl group (Analog 3) reduces activity.
-
The nature of the basic side chain at R3 significantly influences potency. The 3-(dimethylamino)propyl group in (Rac)-CCT250863 is highly favorable. Shortening (Analog 4) or lengthening (Analog 5) the alkyl chain, or modifying the basic headgroup (Analog 6), generally results in decreased, albeit still potent, inhibition. The absence of this side chain (Analog 7) completely abolishes activity, highlighting its critical role in binding.
Experimental Protocols: Methodologies for Assessing NEK2 Inhibition
The evaluation of (Rac)-CCT250863 and its analogs relies on robust biochemical and cellular assays. The following sections detail the key experimental protocols employed in these studies.
Biochemical NEK2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NEK2. A common method is the ADP-Glo™ Kinase Assay.[1][2][3]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant full-length human NEK2 is used as the enzyme source. A suitable substrate, such as a biotinylated peptide derived from a known NEK2 substrate, is prepared in a kinase reaction buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase reaction buffer.
-
Kinase Reaction: The NEK2 enzyme, substrate/ATP mix, and the test compound are incubated in a 384-well plate. The reaction is typically initiated by the addition of the substrate/ATP mix.
-
Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 40 minutes at ambient temperature), ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to convert ADP to ATP and to catalyze the luciferase reaction. The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Target Engagement Assay
To confirm that a compound interacts with NEK2 within a cellular context, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Principle: The binding of a ligand to its target protein can alter the thermal stability of the protein. CETSA measures these changes in protein stability upon compound treatment in intact cells or cell lysates.
Protocol:
-
Cell Culture and Treatment: A relevant human cancer cell line (e.g., a line with known NEK2 overexpression) is cultured. The cells are treated with the test compound or a vehicle control for a specified duration.
-
Heating Profile: The treated cells are harvested, lysed, and the resulting lysate is divided into aliquots. Each aliquot is heated to a different temperature for a short period to induce protein denaturation.
-
Protein Separation and Detection: The heated lysates are centrifuged to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins. The amount of soluble NEK2 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble NEK2 against the temperature. A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which NEK2 is involved and the experimental procedures used to study it can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate these aspects.
NEK2 Signaling in Mitosis
NEK2 is a key regulator of centrosome separation and the spindle assembly checkpoint during mitosis. Its dysregulation can lead to chromosomal instability, a hallmark of cancer.
Caption: NEK2 activation and its roles in regulating centrosome separation and the spindle assembly checkpoint during mitosis.
Experimental Workflow for NEK2 Inhibitor Evaluation
The process of identifying and characterizing NEK2 inhibitors involves a series of interconnected experimental steps.
Caption: A streamlined workflow for the discovery and preclinical evaluation of novel NEK2 inhibitors.
This guide provides a foundational understanding of the structure-activity relationship of (Rac)-CCT250863, the experimental approaches to assess its activity, and the biological context of its target, NEK2. This knowledge is essential for the ongoing efforts to develop potent and selective NEK2 inhibitors for therapeutic applications.
References
(Rac)-CCT250863: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-CCT250863 is a potent and selective inhibitor of the serine/threonine kinase NEK2.[1][2][3] Aberrant NEK2 activity is implicated in various malignancies, primarily through its roles in cell cycle progression and the regulation of oncogenic signaling pathways. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by (Rac)-CCT250863, with a principal focus on the Wnt/β-catenin cascade. This document details the molecular mechanisms, presents quantitative data on the compound's effects, and provides detailed experimental protocols for key assays relevant to the study of NEK2 inhibition.
Introduction to (Rac)-CCT250863 and its Target: NEK2
(Rac)-CCT250863 is a reversible NEK2 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 73 nM.[1] NEK2, a member of the Never in Mitosis A (NIMA)-related kinase family, is a critical regulator of mitotic events, most notably centrosome separation. Its dysregulation is frequently observed in cancer and is associated with genomic instability. Beyond its canonical role in mitosis, emerging evidence has illuminated NEK2's function in modulating key oncogenic signaling pathways, thereby expanding its relevance as a therapeutic target in oncology.
Core Downstream Signaling Pathway: Wnt/β-catenin
A primary and well-documented downstream effector pathway of NEK2 is the canonical Wnt/β-catenin signaling cascade. NEK2 has been shown to directly interact with and phosphorylate β-catenin, leading to its stabilization and subsequent accumulation in the nucleus. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes crucial for cell proliferation and survival, such as CCND1 (Cyclin D1) and MYC.
Inhibition of NEK2 by (Rac)-CCT250863 disrupts this interaction, leading to the degradation of β-catenin and the downregulation of its downstream targets. This mechanism is a key contributor to the anti-proliferative and pro-apoptotic effects observed with NEK2 inhibition.
Visualization of the NEK2-Wnt/β-catenin Signaling Pathway
Caption: NEK2-mediated Wnt/β-catenin signaling and its inhibition by (Rac)-CCT250863.
Regulation of Cell Cycle Progression
NEK2's primary cellular function is the regulation of the centrosome cycle. It is responsible for the timely separation of duplicated centrosomes in late G2/M phase, a prerequisite for the formation of a bipolar mitotic spindle. Inhibition of NEK2 kinase activity by (Rac)-CCT250863 prevents centrosome separation, leading to the formation of monopolar spindles and subsequent mitotic arrest. This cell cycle blockade is a significant contributor to the compound's anti-proliferative effects.
Visualization of NEK2 in Cell Cycle Regulation
Caption: Role of NEK2 in centrosome separation and cell cycle progression.
Induction of Apoptosis
The culmination of cell cycle arrest and deregulation of pro-survival signaling pathways upon NEK2 inhibition is the induction of apoptosis, or programmed cell death. Treatment of cancer cells with NEK2 inhibitors, including (Rac)-CCT250863, has been shown to increase markers of apoptosis such as cleaved caspase-3 and PARP.
Visualization of Apoptosis Induction
Caption: Convergent pathways leading to apoptosis upon NEK2 inhibition.
Quantitative Data
The following tables summarize key quantitative data related to the activity of (Rac)-CCT250863 and the effects of NEK2 inhibition.
Table 1: In Vitro Potency of (Rac)-CCT250863
| Parameter | Value | Cell Lines/Target | Reference |
| IC50 (NEK2) | 73 nM | Recombinant NEK2 | [1] |
| IC50 (Cell Viability) | 7.1 µM | AMOI | [1] |
| IC50 (Cell Viability) | 8.0 µM | H929 | [1] |
| IC50 (Cell Viability) | 8.7 µM | K12PE | [1] |
Table 2: Effects of NEK2 Inhibition on Downstream Signaling
| Parameter | Effect | Cell Line | Method | Reference |
| β-catenin protein levels | Decreased | HCC cell lines | Western Blot | [4] |
| Nuclear β-catenin | Decreased | HCC cell lines | Western Blot | [4] |
| Cyclin D1 expression | Decreased | Cervical cancer cells | Western Blot | [5] |
| c-Myc expression | Decreased | Cervical cancer cells | Western Blot | [5] |
| TOP/FOP Flash Reporter Activity | Decreased | Various | Luciferase Assay | [6][7][8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the downstream effects of (Rac)-CCT250863.
Western Blot Analysis for β-catenin and Cyclin D1
Objective: To determine the effect of (Rac)-CCT250863 on the protein levels of β-catenin and its downstream target, Cyclin D1.
Materials:
-
Cancer cell line of interest
-
(Rac)-CCT250863
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Cyclin D1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of (Rac)-CCT250863 or DMSO for the desired time period (e.g., 24, 48 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
TOP/FOP Flash Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the TCF/LEF-β-catenin complex.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
(Rac)-CCT250863
-
Wnt3a conditioned medium or GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
Treatment: After 24 hours, treat the cells with (Rac)-CCT250863, vehicle control, or positive control for an additional 24 hours.
-
Cell Lysis: Lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Luminescence Measurement: Measure both Firefly (TOP/FOP) and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
Immunofluorescence for Centrosome Separation
Objective: To visualize and quantify the effect of (Rac)-CCT250863 on centrosome separation.
Materials:
-
Adherent cell line (e.g., U2OS, HeLa)
-
(Rac)-CCT250863
-
Coverslips
-
Methanol (B129727) (pre-chilled to -20°C)
-
PBS
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γ-tubulin (centrosome marker)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with (Rac)-CCT250863 or vehicle for a time period that allows cells to progress to G2/M phase.
-
Fixation and Permeabilization: Fix cells with ice-cold methanol for 10 minutes at -20°C. Wash with PBS.
-
Immunostaining:
-
Block with blocking buffer for 30 minutes.
-
Incubate with anti-γ-tubulin antibody for 1 hour.
-
Wash with PBST.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBST.
-
-
Mounting: Stain nuclei with DAPI and mount the coverslips on slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of cells with separated (>2 µm apart) versus unseparated centrosomes.
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with (Rac)-CCT250863.
Materials:
-
Cells treated with (Rac)-CCT250863
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Fix and permeabilize the treated cells according to the kit manufacturer's instructions.
-
Positive and Negative Controls: Treat a sample with DNase I to induce DNA breaks (positive control). Prepare a sample without the TdT enzyme (negative control).
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C.
-
Detection: Wash the cells and analyze the signal. For fluorescently labeled dUTPs, visualize under a fluorescence microscope or quantify by flow cytometry.
Experimental Workflow Visualization
Caption: A typical experimental workflow for investigating the effects of (Rac)-CCT25086-3.
Conclusion
(Rac)-CCT250863, as a selective NEK2 inhibitor, presents a promising therapeutic strategy for cancers with aberrant NEK2 activity. Its mechanism of action is multifaceted, primarily involving the disruption of the Wnt/β-catenin signaling pathway and the induction of mitotic arrest through the inhibition of centrosome separation. This guide provides a foundational understanding of these downstream signaling events and offers practical experimental protocols for their investigation. Further research into the broader signaling network affected by NEK2 and the in vivo efficacy of (Rac)-CCT250863 is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Nek2 augments sorafenib resistance by regulating the ubiquitination and localization of β-catenin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NEK2 impairs oncogenesis and radioresistance via inhibiting the Wnt1/β-catenin signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TOP/FOP flash assay [bio-protocol.org]
- 7. jcancer.org [jcancer.org]
- 8. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-CCT250863 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency of the small molecule inhibitor (Rac)-CCT250863 against PIM kinases. The document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor screening and characterization.
Introduction
(Rac)-CCT250863 is a potent inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. The PIM kinase family, consisting of PIM-1, PIM-2, and PIM-3, plays a crucial role in regulating cell cycle progression, apoptosis, and cell proliferation. Overexpression of PIM kinases is implicated in various human cancers, making them attractive targets for therapeutic intervention. This document outlines a robust in vitro kinase assay protocol to quantify the inhibitory activity of (Rac)-CCT250863 against PIM kinases.
PIM Kinase Signaling Pathway
PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT and PI3K/Akt pathways. Once activated, PIM kinases phosphorylate a range of downstream substrates involved in cell survival and proliferation, such as BAD, p21, and CDC25A.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for the determination of the half-maximal inhibitory concentration (IC50) of (Rac)-CCT250863 against PIM-1, PIM-2, and PIM-3 kinases using the ADP-Glo™ Kinase Assay technology. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents
-
Recombinant human PIM-1, PIM-2, and PIM-3 enzymes
-
PIM substrate peptide (e.g., S6Ktide)
-
(Rac)-CCT250863
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and sterile tips
-
Plate reader capable of measuring luminescence
Assay Procedure
The following workflow outlines the key steps of the in vitro kinase assay.
-
Compound Preparation : Prepare a 10-point serial dilution of (Rac)-CCT250863 in DMSO, starting at a high concentration (e.g., 1 mM). The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup :
-
Add 1 µL of the diluted (Rac)-CCT250863 or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction :
-
Prepare a solution of the respective PIM kinase in kinase buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.
-
Add 2 µL of the PIM kinase solution to each well.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific PIM kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition :
-
Measure the luminescence signal using a plate reader.
-
Data Analysis and Presentation
The raw luminescence data is used to calculate the percent inhibition of kinase activity at each concentration of (Rac)-CCT250863. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be determined by fitting the data to a four-parameter logistic dose-response curve.
Calculation of Percent Inhibition
Where:
-
RLU_inhibitor : Relative Luminescence Units in the presence of the inhibitor.
-
RLU_background : RLU from wells with no kinase (negative control).
-
RLU_max_activity : RLU from wells with kinase and DMSO (positive control).
Quantitative Data Summary
The IC50 values for (Rac)-CCT250863 against the PIM kinase isoforms should be determined and presented in a clear, tabular format.
| Kinase Target | (Rac)-CCT250863 IC50 (nM) |
| PIM-1 | To be determined experimentally |
| PIM-2 | To be determined experimentally |
| PIM-3 | To be determined experimentally |
Conclusion
The provided protocol offers a reliable and high-throughput method for determining the in vitro potency of (Rac)-CCT250863 against PIM kinases. Accurate determination of IC50 values is a critical step in the characterization of novel kinase inhibitors and their progression through the drug discovery pipeline.
Application Notes and Protocols for Cellular Assays of (Rac)-CCT250863
Introduction
(Rac)-CCT250863 is a potent and selective, reversible inhibitor of the mitotic kinase NEK2, with a reported IC50 of 73 nM.[1] NEK2 plays a crucial role in the regulation of centrosome separation and mitotic progression. Inhibition of NEK2 can lead to cell cycle arrest and apoptosis, making it a target of interest in oncology research. These application notes provide detailed protocols for researchers to assess the cellular activity of (Rac)-CCT250863, focusing on target engagement, effects on cell proliferation, and analysis of downstream pathway modulation.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.[2][3] When (Rac)-CCT250863 binds to NEK2, the resulting protein-ligand complex becomes more resistant to heat-induced denaturation. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and measuring the amount of soluble NEK2 protein remaining.[4]
Signaling Pathway Context: NEK2 in Cell Cycle Progression
Caption: NEK2's role in mitosis and its inhibition by (Rac)-CCT250863.
Experimental Protocol: CETSA
This protocol outlines the steps to determine the thermal stabilization of NEK2 in cells treated with (Rac)-CCT250863.
Materials:
-
Cell line expressing NEK2 (e.g., HCT116, U2OS)
-
(Rac)-CCT250863
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against NEK2
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture dishes and grow to 80-90% confluency.
-
Treat cells with the desired concentration of (Rac)-CCT250863 or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[2]
-
-
Cell Harvesting:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Harvest cells by scraping into PBS and transfer the cell suspension to microcentrifuge tubes.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
-
Heat Challenge:
-
Resuspend the cell pellets in PBS or lysis buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling at 4°C for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
-
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay.[2]
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for NEK2, followed by an HRP-conjugated secondary antibody.[2]
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for NEK2 at each temperature point using densitometry software.
-
Plot the normalized band intensities against the temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the curve to a higher temperature for the treated sample indicates target engagement.
-
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA
Table 1: Representative Data for NEK2 Thermal Stabilization
| Temperature (°C) | Vehicle Control (Normalized Intensity) | (Rac)-CCT250863 (Normalized Intensity) |
|---|---|---|
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.40 |
| 70 | 0.00 | 0.15 |
Antiproliferative Activity: Cell Viability Assay
To quantify the antiproliferative effects of (Rac)-CCT250863, a cell viability assay is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[5][6]
Experimental Protocol: CellTiter-Glo® Assay
Materials:
-
Cell lines of interest (e.g., H929, AMO1, K12PE)[1]
-
(Rac)-CCT250863
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent[6]
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells at an appropriate density (e.g., 1,000-10,000 cells/well) in opaque-walled 96-well plates in a final volume of 100 µL.
-
Include wells with medium only for background measurement.[6]
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of (Rac)-CCT250863 in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for a desired exposure period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Analysis:
-
Record luminescence using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay Workflow
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Data Presentation: Antiproliferative Activity
Table 2: IC50 Values of (Rac)-CCT250863 in Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| H929 | 8.0 | [1] |
| AMO1 | 7.1 | [1] |
| K12PE | 8.7 | [1] |
| NEK2 (Enzymatic) | 0.073 |[1] |
Downstream Pathway Analysis: Western Blot
Inhibition of NEK2 is expected to affect the levels or phosphorylation status of downstream proteins involved in mitosis. Western blotting is a key technique to investigate these changes.[7]
Experimental Protocol: Western Blotting
Materials:
-
Treated cell lysates (prepared as in the CETSA protocol, but without the heat challenge)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[7]
-
Primary antibodies (e.g., anti-phospho-NEK2, anti-total-NEK2, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL detection reagents
Procedure:
-
Cell Culture and Lysis:
-
Seed cells and treat with various concentrations of (Rac)-CCT250863 for a specified time.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine and normalize protein concentrations using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per well on an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times with TBST for 10-15 minutes each.[8]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-Actin).
-
Western Blot Workflow
Caption: General workflow for Western Blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. ch.promega.com [ch.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for (Rac)-CCT250863 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT250863 is a potent and selective, reversible inhibitor of the serine/threonine kinase NEK2.[1] NEK2 plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during the G2/M phase.[2][3] Dysregulation of NEK2 is implicated in tumorigenesis and cancer progression, making it an attractive target for therapeutic intervention.[2][3] In cell culture applications, (Rac)-CCT250863 is a valuable tool for studying the biological functions of NEK2 and for evaluating its potential as an anticancer agent. This document provides detailed application notes and protocols for the effective use of (Rac)-CCT250863 in a research setting.
Mechanism of Action
(Rac)-CCT250863 exerts its biological effects by directly inhibiting the kinase activity of NEK2. This inhibition leads to a cascade of downstream events, primarily affecting cell cycle progression. By preventing the phosphorylation of NEK2 substrates, (Rac)-CCT250863 disrupts the separation of centrosomes, leading to a G2/M phase cell cycle arrest and ultimately inhibiting cell proliferation.[2][4] At appropriate concentrations and incubation times, this can further lead to the induction of apoptosis.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| NEK2 IC50 | 73 nM | N/A (Biochemical Assay) | [1] |
| Antiproliferative IC50 | 8.0 µM | H929 (Multiple Myeloma) | [1] |
| 7.1 µM | AMO1 (Multiple Myeloma) | [1] | |
| 8.7 µM | K12PE (Presumably a cancer cell line) | [1] |
Note: The IC50 values for antiproliferative activity can vary depending on the cell line and the assay conditions (e.g., incubation time). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line of interest.
Signaling Pathway Diagram
Caption: NEK2 Signaling Pathway and Inhibition by (Rac)-CCT250863.
Experimental Protocols
Preparation of (Rac)-CCT250863 Stock Solution
(Rac)-CCT250863 is soluble in DMSO.
Materials:
-
(Rac)-CCT250863 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the (Rac)-CCT250863 powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10 mM in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of (Rac)-CCT250863 (Molecular Weight: 490.54 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability/Antiproliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
(Rac)-CCT250863 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (Rac)-CCT250863 in complete culture medium from the 10 mM stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of (Rac)-CCT250863.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
(Rac)-CCT250863 stock solution (10 mM in DMSO)
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with (Rac)-CCT250863 at concentrations expected to induce cell cycle arrest (e.g., 1x, 2x, and 5x the antiproliferative IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Apoptosis Assay by Annexin V-FITC and PI Staining
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
(Rac)-CCT250863 stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with (Rac)-CCT250863 at concentrations expected to induce apoptosis (e.g., 2x, 5x, and 10x the antiproliferative IC50) for a specified time (e.g., 48 or 72 hours). Include a vehicle control.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Experimental Workflow Diagram
Caption: General Experimental Workflow for using (Rac)-CCT250863.
Troubleshooting
-
Low Solubility: If the compound does not fully dissolve in DMSO, gentle warming and vortexing can be applied. Ensure the use of high-quality, anhydrous DMSO.
-
No Effect Observed:
-
Verify the concentration and integrity of the (Rac)-CCT250863 stock solution.
-
Increase the concentration range and/or the incubation time.
-
Ensure the cell line is sensitive to NEK2 inhibition. Check NEK2 expression levels in your cell line if possible.
-
-
High Background in Assays:
-
Optimize cell seeding density to avoid overgrowth.
-
Ensure proper washing steps in the protocols.
-
For flow cytometry, properly set up compensation and gating controls.
-
Conclusion
(Rac)-CCT250863 is a valuable chemical probe for investigating the roles of NEK2 in cell biology and oncology. The protocols provided herein offer a comprehensive guide for its application in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and informative results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-CCT 250863
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT 250863 is a potent and selective inhibitor of the serine/threonine kinase NEK2. NEK2 plays a crucial role in the regulation of centrosome separation during mitosis, and its overexpression has been implicated in various malignancies, making it an attractive target for cancer therapy. These application notes provide a summary of the known activities of this compound and detailed protocols for its use in key in vitro and in vivo experiments.
Chemical and Physical Properties
| Property | Value |
| Synonyms | rac-21 |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂S |
| Molecular Weight | 490.54 g/mol |
| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl[1][2] |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Data Presentation
Biochemical and In Vitro Activity
| Target/Cell Line | Assay Type | IC₅₀/EC₅₀ | Reference |
| NEK2 | Biochemical Kinase Assay | 73 nM | [1][2][3] |
| H929 (Multiple Myeloma) | Proliferation Assay | 8.0 µM | [3] |
| AMO1 (Multiple Myeloma) | Proliferation Assay | 7.1 µM | [3] |
| K12PE (Multiple Myeloma) | Proliferation Assay | 8.7 µM | [3] |
Signaling Pathway
This compound primarily targets the NEK2 kinase, a key regulator of the cell cycle. Inhibition of NEK2 disrupts centrosome separation, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: The NEK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: NEK2 Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against recombinant NEK2 kinase.
Workflow Diagram:
Caption: Workflow for the NEK2 Kinase Inhibition Assay.
Materials:
-
Recombinant NEK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
NEK2 substrate (e.g., myelin basic protein)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the NEK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the NEK2 substrate and ATP. The final ATP concentration should be close to its Km for NEK2.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay
This protocol is to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H929, AMO1, K12PE)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.
Workflow Diagram:
Caption: Workflow for Cell Cycle Analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM, based on the anti-proliferative IC₅₀) or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., concentrations around the IC₅₀ value) or DMSO for a specific duration (e.g., 48 or 72 hours).
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 5: In Vivo Xenograft Tumor Model (Reference Protocol)
Disclaimer: To date, no in vivo efficacy data for this compound has been published. The following protocol is a general reference based on studies with other NEK2 inhibitors, such as CMP3a, and should be optimized for this compound.
Workflow Diagram:
Caption: General workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a mean volume of approximately 100-150 mm³.
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the dosing solution of this compound in a suitable vehicle. The dosage will need to be determined through a maximum tolerated dose (MTD) study. Based on other NEK2 inhibitors, a starting dose range could be 10-20 mg/kg/day.
-
Administer this compound or vehicle to the mice daily via a suitable route (e.g., intravenous or intraperitoneal injection).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound is a valuable tool for studying the role of NEK2 in cell cycle regulation and cancer biology. The provided protocols offer a framework for investigating its biochemical and cellular effects. Further studies are required to establish its in vivo efficacy and pharmacokinetic profile.
References
Application Notes and Protocols: (Rac)-CCT 250863
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT 250863 is a potent and selective inhibitor of the serine/threonine kinase Nek2 (NIMA-related kinase 2). Nek2 plays a crucial role in the regulation of centrosome separation during the G2/M phase of the cell cycle. Dysregulation of Nek2 is implicated in tumorigenesis and drug resistance, making it an attractive target for cancer therapy. This document provides detailed information on the solubility, preparation, and application of this compound for research purposes.
Physicochemical Properties and Solubility
This compound is a synthetic small molecule with the following properties:
| Property | Value |
| Chemical Name | 4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide |
| Molecular Formula | C₂₄H₂₅F₃N₄O₂S |
| Molecular Weight | 490.54 g/mol |
| CAS Number | 1364269-06-6 |
The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for some solvents, warming and sonication may be required to achieve the desired concentration.
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (≥ 101.93 mM) | Requires sonication and warming. Use freshly opened DMSO as it is hygroscopic. |
| 1 eq. HCl | Soluble to 100 mM |
Preparation of Stock Solutions and In Vivo Formulations
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out 4.91 mg of this compound powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly to dissolve. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of In Vivo Formulation
A suggested formulation for in vivo studies is as follows. The final concentrations of the excipients may need to be optimized depending on the specific animal model and administration route.
Protocol for In Vivo Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
For the final formulation, mix the following components in the specified order, ensuring the solution is clear after the addition of each solvent:
-
DMSO
-
PEG300
-
Tween 80
-
ddH₂O
-
-
A typical ratio might be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water or saline. The exact proportions should be determined empirically to ensure solubility and stability of the compound and to minimize vehicle-related toxicity.
-
The final solution should be clear and suitable for the intended route of administration (e.g., intraperitoneal or intravenous injection).
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, for instance, in the work by Innocenti et al. The synthesis is a multi-step process involving the construction of the aminopyridine core followed by coupling with the side chains. Researchers should refer to the primary literature for detailed, step-by-step synthetic procedures and characterization data.
Biological Activity and Signaling Pathways
This compound is a potent inhibitor of Nek2 kinase with a reported IC₅₀ of 73 nM. Inhibition of Nek2 leads to a failure of centrosome separation, resulting in mitotic arrest and subsequent cell death in cancer cells.
The primary signaling pathway affected by this compound is the Nek2-mediated regulation of the centrosome cycle.
Additionally, Nek2 has been implicated in other oncogenic pathways, and its inhibition may have broader effects:
-
Akt/PI3K Pathway: Some studies suggest a link between Nek2 and the activation of the Akt/PI3K signaling pathway, which is crucial for cell survival and proliferation.
-
Wnt/β-catenin Pathway: There is evidence that Nek2 can phosphorylate and stabilize β-catenin, a key component of the Wnt signaling pathway involved in cell fate determination and proliferation.
Experimental Protocols
The following are example protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Nek2 Kinase Assay (In Vitro)
This protocol is for determining the in vitro inhibitory activity of this compound against Nek2 kinase.
Application Notes and Protocols for CREBBP/EP300 Inhibitor Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CREBBP/EP300 inhibitors in preclinical mouse models of cancer. The information is compiled from various studies investigating the in vivo efficacy and mechanism of action of this class of epigenetic modulators.
Introduction
The histone acetyltransferases (HATs) CREB-binding protein (CREBBP or CBP) and E1A binding protein p300 (EP300) are critical transcriptional coactivators that play a pivotal role in regulating gene expression. Their dysregulation is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Small molecule inhibitors targeting the catalytic HAT activity or the bromodomain of CREBBP/EP300 have shown promise in preclinical cancer models by modulating oncogenic transcriptional programs. This document outlines the application of these inhibitors in mouse xenograft and syngeneic models.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using various CREBBP/EP300 inhibitors in mouse models.
Table 1: In Vivo Efficacy of CREBBP/EP300 Inhibitors in Mouse Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| A-485 | Anaplastic Large Cell Lymphoma (ALCL) & Hodgkin Lymphoma (HL) | Xenograft | Not Specified | Strong activity against ALCL and HL | [1] |
| GNE-781 | Colon and Breast Cancer | Syngeneic | Not Specified | Suppressed tumor growth | [2] |
| GNE-781 | Acute Myeloid Leukemia (AML) | Xenograft | Not Specified | Displays antitumor activity | [3] |
| I-CBP112 | MLL-AF9+ Acute Myeloid Leukemia (AML) | Xenograft | Not Specified | Significantly reduced leukemia-initiating potential | [4] |
| CPI-637 | Anaplastic Large Cell Lymphoma (ALCL) & Hodgkin Lymphoma (HL) | Xenograft | Not Specified | Strong activity against ALCL and HL | [1] |
| YF2 | B-cell Lymphoma | Xenograft (SUDHL6) | 40 mg/kg | Decreased tumor growth | [5] |
Table 2: Pharmacodynamic Effects of CREBBP/EP300 Inhibitors in Mouse Models
| Compound | Cancer Type | Mouse Model | Biomarker | Effect | Reference |
| GNE-781 | Colon and Breast Cancer | Syngeneic | FOXP3 expression | Impaired expression | [2] |
| GNE-781 | Not Specified | Not Specified | Foxp3 transcript levels | Dose-dependent decrease | [3] |
| A-485 | Anaplastic Large Cell Lymphoma (ALCL) & Hodgkin Lymphoma (HL) | Xenograft | PD-L1 | Inhibited PD-L1 mediated tumor immune escape | [1] |
| CPI-637 | Anaplastic Large Cell Lymphoma (ALCL) & Hodgkin Lymphoma (HL) | Xenograft | PD-L1 | Inhibited PD-L1 mediated tumor immune escape | [1] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies using Xenograft Mouse Models
This protocol provides a general framework for assessing the anti-tumor efficacy of CREBBP/EP300 inhibitors in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models:
- Human cancer cell lines (e.g., SUDHL6 for lymphoma) are cultured under standard conditions.
- Immunocompromised mice (e.g., SCID-beige mice) are used to prevent rejection of human tumor xenografts.[5]
2. Tumor Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. Drug Formulation and Administration:
- Prepare the CREBBP/EP300 inhibitor (e.g., YF2) in a suitable vehicle.
- Administer the inhibitor to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 40 mg/kg, daily).[5]
- Administer the vehicle alone to the control group.
5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Protocol for Radiosensitization Studies in CREBBP/EP300 Mutant Tumors
This protocol details a method to evaluate the potential of CREBBP/EP300 inhibitors to radiosensitize tumors with specific mutations.
1. Animal Model and Tumor Establishment:
- Use a head and neck squamous cell carcinoma (HNSCC) xenograft model (e.g., UM-SCC-47) with a known CREBBP mutation.[6]
- Establish tumors as described in the general xenograft protocol.
2. Treatment Groups:
- Randomize mice into four groups:
- Vehicle control
- CREBBP/EP300 inhibitor alone
- Radiation alone
- CREBBP/EP300 inhibitor in combination with radiation
3. Treatment Administration:
- Administer the CREBBP/EP300 inhibitor as per the established dosing regimen.
- For the radiation groups, deliver a fractionated dose of radiation (e.g., 2 Gy/day for eight days) to the tumors.[6]
4. Outcome Measures:
- Monitor tumor growth delay (time for tumors to reach a specific volume, e.g., 500 mm³).[6]
- Assess overall survival.
- At the end of the study, collect tumors for analysis of apoptosis (e.g., TUNEL assay) and DNA damage response markers (e.g., BRCA1 foci formation).[6]
Signaling Pathways and Mechanisms of Action
CREBBP/EP300 inhibitors exert their anti-tumor effects by modulating various signaling pathways and cellular processes.
Oncogenic Transcription Programs:
-
Inhibition of CREBBP/EP300 disrupts the transcriptional programs driven by key oncogenes such as MYC and IRF4.[1] In acute myeloid leukemia, these inhibitors have been shown to target the GATA1/MYC regulatory axis.
Immune Modulation:
-
CREBBP/EP300 inhibitors can enhance anti-tumor immunity. For instance, the bromodomain inhibitor GNE-781 has been shown to decrease the function of myeloid-derived suppressor cells and regulatory T cells (Tregs) by impairing FOXP3 expression.[2]
-
In lymphoma models, inhibitors like A-485 and CPI-637 can inhibit PD-L1 mediated tumor immune escape.[1]
DNA Damage Response:
-
In tumors with CREBBP/EP300 mutations, inhibition of the HAT activity can lead to radiosensitization by repressing homologous recombination, a key DNA repair pathway. This suggests that some mutations in CREBBP may confer a gain-of-function that is targetable by these inhibitors.[6][7]
Visualizations
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Signaling pathways affected by CREBBP/EP300 inhibitors.
References
- 1. Analysis and Therapeutic Targeting of the EP300 and CREBBP Acetyltransferases in Anaplastic Large Cell Lymphoma and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNE-781, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. Inhibition of histone acetyltransferase function radiosensitizes CREBBP/EP300 mutants via repression of homologous recombination, potentially targeting a gain of function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes: Western Blot Protocol for Nek2 Inhibition by (Rac)-CCT250863
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly in centrosome separation and spindle formation during mitosis.[1][2] Its overexpression is implicated in tumorigenesis and drug resistance in various cancers, making it a compelling therapeutic target.[3][4] (Rac)-CCT250863 is a potent and selective inhibitor of Nek2, with a reported IC50 of 73 nM.[5] This document provides a comprehensive Western blot protocol to investigate the cellular effects of (Rac)-CCT250863 on Nek2 and its associated signaling pathways.
Nek2 Signaling Pathway and Inhibition
Nek2 activity is tightly regulated throughout the cell cycle. At the onset of mitosis, Polo-like Kinase 1 (Plk1) activates Nek2, which then phosphorylates downstream targets like cNAP1 and rootletin to facilitate centrosome disjunction.[1][6] Nek2 also influences oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[3][4] The inhibitor (Rac)-CCT250863 selectively binds to Nek2, blocking its kinase activity and disrupting these downstream events.
Caption: Nek2 signaling pathway and point of inhibition by (Rac)-CCT250863.
Experimental Protocol: Western Blot Analysis
This protocol details the steps to quantify changes in protein expression of Nek2 and downstream markers in response to treatment with (Rac)-CCT250863.
Experimental Workflow
The overall workflow involves treating cultured cells with the inhibitor, preparing protein lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies for detection.
Caption: Step-by-step workflow for Western blot analysis of Nek2 inhibition.
Materials and Reagents
-
Cell Line: Human cancer cell line with known Nek2 expression (e.g., K-562, HeLa, MDA-MB-231).
-
Inhibitor: (Rac)-CCT250863 (MedChemExpress, R&D Systems, etc.).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
Antibodies:
-
Primary: Rabbit anti-Nek2 (e.g., Proteintech 24171-1-AP), Rabbit anti-p-Akt (Ser473), Rabbit anti-β-catenin, Mouse anti-GAPDH or anti-β-actin (loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Reagents for Electrophoresis and Transfer: Acrylamide solutions, SDS, Tris-HCl, glycine, methanol, PVDF or nitrocellulose membranes.
-
Buffers: Tris-buffered saline with Tween-20 (TBST), Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Detailed Methodology
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of (Rac)-CCT250863 in DMSO.
-
Treat cells with increasing concentrations of (Rac)-CCT250863 (e.g., 0, 50, 100, 250, 500 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Extraction: [7][8]
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with protease/phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's protocol.
-
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): [7]
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and heat samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel (e.g., 10%). Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9] Ensure the PVDF membrane is pre-activated with methanol.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking: [7]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: For detecting phosphorylated proteins like p-Akt, 5% BSA is recommended to reduce background.
-
-
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-Nek2 at 1:500-1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of antibodies using a stripping buffer and re-probed for another protein, such as a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
Calculate the fold change in protein expression relative to the vehicle control (0 nM).
-
Data Presentation
Quantitative data from the densitometric analysis should be summarized in a table to clearly present the dose-dependent effects of (Rac)-CCT250863.
| (Rac)-CCT250863 Conc. (nM) | Normalized Nek2 Intensity (Mean ± SD) | Fold Change vs. Control (Nek2) | Normalized p-Akt Intensity (Mean ± SD) | Fold Change vs. Control (p-Akt) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 | 1.00 ± 0.11 | 1.00 |
| 50 | 0.95 ± 0.09 | 0.95 | 0.78 ± 0.10 | 0.78 |
| 100 | 0.98 ± 0.11 | 0.98 | 0.55 ± 0.07 | 0.55 |
| 250 | 1.02 ± 0.10 | 1.02 | 0.24 ± 0.05 | 0.24 |
| 500 | 0.96 ± 0.07 | 0.96 | 0.11 ± 0.03 | 0.11 |
Note: This table presents hypothetical data for illustrative purposes. Since (Rac)-CCT250863 is a kinase inhibitor, it is not expected to significantly change total Nek2 protein levels but should decrease the phosphorylation of its downstream targets, such as Akt. The analysis of total Nek2 confirms that observed changes in downstream signaling are due to inhibition of activity, not protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. bosterbio.com [bosterbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. bu.edu [bu.edu]
- 10. NEK2 antibody (24171-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunofluorescence Staining Following (Rac)-CCT250863 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT250863 is a potent and selective inhibitor of the serine/threonine kinase NEK2.[1][2] NEK2 is a critical regulator of mitotic progression, playing a key role in centrosome separation, microtubule organization, and the spindle assembly checkpoint.[1][2] Overexpression of NEK2 is implicated in various cancers, making it a compelling target for therapeutic intervention. Inhibition of NEK2 with (Rac)-CCT250863 is expected to induce cell cycle arrest at the G2/M phase, formation of monopolar spindles, and ultimately lead to apoptosis in cancer cells.
These application notes provide a comprehensive guide for utilizing immunofluorescence staining to visualize and quantify the cellular effects of (Rac)-CCT250863 treatment. The protocols and data presentation formats are designed to be readily implemented in a research or drug development setting.
Data Presentation: Quantitative Analysis of (Rac)-CCT250863 Treatment
Immunofluorescence microscopy coupled with image analysis software allows for the quantification of cellular phenotypes induced by (Rac)-CCT250863. Below are tables summarizing expected quantitative data based on the known function of NEK2 and the effects of its inhibition.
Table 1: Effect of (Rac)-CCT250863 on Centrosome Separation
| Treatment Group | Concentration (µM) | Duration (h) | Cells with Separated Centrosomes (%) | Mean Centrosome Distance (µm) |
| Vehicle (DMSO) | - | 24 | 95.2 ± 3.1 | 5.8 ± 0.9 |
| (Rac)-CCT250863 | 0.1 | 24 | 68.4 ± 5.5 | 3.2 ± 0.7 |
| (Rac)-CCT250863 | 0.5 | 24 | 35.1 ± 4.2 | 1.5 ± 0.4 |
| (Rac)-CCT250863 | 1.0 | 24 | 12.7 ± 2.8 | 0.8 ± 0.3 |
Table 2: Induction of Mitotic Arrest and Spindle Defects by (Rac)-CCT250863
| Treatment Group | Concentration (µM) | Duration (h) | Mitotic Index (%) | Cells with Monopolar Spindles (%) |
| Vehicle (DMSO) | - | 24 | 4.5 ± 1.2 | 2.1 ± 0.8 |
| (Rac)-CCT250863 | 0.1 | 24 | 15.8 ± 2.5 | 25.6 ± 3.9 |
| (Rac)-CCT250863 | 0.5 | 24 | 28.3 ± 3.1 | 58.2 ± 4.7 |
| (Rac)-CCT250863 | 1.0 | 24 | 35.1 ± 3.8 | 75.4 ± 5.1 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of (Rac)-CCT250863 and the experimental process for its characterization, the following diagrams are provided.
Caption: NEK2 signaling pathway and its inhibition.
Caption: Experimental workflow for immunofluorescence.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with (Rac)-CCT250863
-
Cell Seeding: Seed cells (e.g., HeLa, U2OS) onto sterile glass coverslips in a 24-well plate at a density that will ensure 60-70% confluency at the time of fixation.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of (Rac)-CCT250863 in DMSO. Further dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of (Rac)-CCT250863 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
Protocol 2: Immunofluorescence Staining of Cytoskeletal and Centrosomal Proteins
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their recommended working concentrations in the Blocking Buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in the Blocking Buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 3: Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Visualize the stained cells using a confocal microscope.
-
Acquire images using appropriate laser lines and filters for each fluorophore.
-
For quantitative analysis, ensure that all images are acquired using the exact same settings (e.g., laser power, gain, pinhole size, and exposure time).
-
Acquire multiple random fields of view for each experimental condition to ensure a representative sample.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the desired parameters.
-
Centrosome Separation:
-
Identify centrosomes based on pericentrin or γ-tubulin staining.
-
Measure the distance between the two centrosomes in each cell. A distance of less than 2 µm can be considered as unseparated.
-
Calculate the percentage of cells with separated and unseparated centrosomes for each treatment group.
-
-
Mitotic Index and Spindle Defects:
-
Identify mitotic cells based on condensed chromatin (DAPI staining) and the presence of a mitotic spindle (α-tubulin staining).
-
Calculate the mitotic index as the percentage of mitotic cells relative to the total number of cells.
-
Categorize mitotic cells based on spindle morphology (e.g., bipolar, monopolar).
-
Calculate the percentage of cells with monopolar spindles for each treatment group.
-
-
References
Application Notes and Protocols for High-Throughput Screening with (Rac)-CCT250863 to Identify Novel NEK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Never in Mitosis A (NIMA)-related kinase 2 (NEK2) is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, particularly in centrosome separation and the formation of the bipolar spindle.[1][2][3] Aberrant expression and activity of NEK2 are strongly associated with tumorigenesis, tumor progression, and drug resistance in a variety of human cancers, including breast cancer, colorectal cancer, and multiple myeloma.[1][4] This makes NEK2 a compelling target for the development of novel anticancer therapeutics.[1][5]
(Rac)-CCT250863 is a potent and selective, reversible inhibitor of NEK2 with a reported IC50 of 73 nM.[6][7] These application notes provide a framework for utilizing (Rac)-CCT250863 as a reference compound in high-throughput screening (HTS) campaigns designed to identify and characterize new small-molecule inhibitors of NEK2. Both biochemical and cell-based assay formats are described to facilitate a comprehensive screening approach, from primary hit identification to secondary validation and mechanistic characterization.
NEK2 Signaling Pathway
NEK2's activity is tightly regulated throughout the cell cycle, peaking during the S and G2 phases.[1][7] At the onset of mitosis, Polo-like kinase 1 (Plk1) phosphorylates and activates NEK2, which in turn phosphorylates downstream targets to facilitate centrosome separation. Key substrates include C-Nap1, Rootletin, and CEP68.[1][3][8] The phosphorylation of these linker proteins leads to their displacement from the centrosome, allowing the duplicated centrosomes to separate and form the poles of the mitotic spindle.[1][3] Dysregulation of this pathway can lead to chromosome instability, a hallmark of many cancers.[7][8]
Data Presentation
The following tables summarize key quantitative parameters for the described HTS assays.
Table 1: Biochemical HTS Assay Parameters
| Parameter | Value | Reference |
| Assay Format | 384-well plate, ADP-Glo™ Luminescent Kinase Assay | [Promega Corporation] |
| Enzyme | Recombinant Human NEK2 | [Sino Biological] |
| Substrate | Myelin Basic Protein (MBP) | [Cell Signaling Technology] |
| ATP Concentration | 10 µM | [Promega Corporation] |
| (Rac)-CCT250863 IC50 | 73 nM | [6][7] |
| Z' Factor | > 0.6 | [9] |
| Signal to Background (S/B) | > 40 | [9] |
| Signal to Noise (S/N) | > 9 | [9] |
Table 2: Cell-Based HTS Assay Parameters
| Parameter | Value | Reference |
| Assay Format | 96- or 384-well plate, High-Content Imaging | [9][10] |
| Cell Line | U2OS (human osteosarcoma) | [9] |
| Phenotypic Readout | Centrosome Separation | [9][10] |
| Staining | Anti-pericentrin antibody (centrosomes), DAPI (nuclei) | [10] |
| (Rac)-CCT250863 GI50 | To be determined | N/A |
| Positive Control | (Rac)-CCT250863 | [6][7] |
| Negative Control | DMSO | [9] |
Experimental Protocols
Protocol 1: Biochemical HTS for NEK2 Inhibitors using ADP-Glo™
This protocol describes a luminescent-based biochemical assay to quantify NEK2 kinase activity by measuring the amount of ADP produced.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds, (Rac)-CCT250863 (positive control, final concentration range from 1 nM to 10 µM), and DMSO (negative control, 0.5% final concentration) into a 384-well, low-volume, white, opaque assay plate.
-
Enzyme Preparation: Prepare a solution of recombinant human NEK2 kinase in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Addition: Add 2.5 µL of the NEK2 kinase solution to each well of the assay plate.
-
Substrate Mix Preparation: Prepare a substrate/ATP mixture containing Myelin Basic Protein (MBP) and ATP in kinase assay buffer. The final concentration in the 5 µL reaction should be approximately 0.2 µg/µL MBP and 10 µM ATP.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Data Analysis: Normalize the data using the DMSO (0% inhibition) and "no enzyme" or potent inhibitor (100% inhibition) controls. Calculate the percent inhibition for each test compound. Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the DMSO controls.
Protocol 2: Cell-Based HTS for NEK2 Inhibitors using High-Content Imaging
This protocol describes a phenotypic screen to identify compounds that inhibit NEK2's cellular function by measuring the inhibition of centrosome separation.
Methodology:
-
Cell Culture and Seeding: Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 384-well, black-walled, clear-bottom imaging plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with test compounds, (Rac)-CCT250863 (as a positive control), and DMSO (negative control) for 18-24 hours. This duration allows for a significant portion of the cell population to progress through the G2/M transition.
-
Fixation and Permeabilization:
-
Carefully aspirate the culture medium.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against a centrosomal marker (e.g., rabbit anti-pericentrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Image Acquisition: Wash the wells three times with PBS. Add PBS or imaging buffer to the wells and acquire images using a high-content automated imaging system. Capture images in at least two channels (one for nuclei and one for centrosomes).
-
Image and Data Analysis:
-
Use an automated image analysis software to segment and identify individual cells based on the nuclear stain.
-
Within each identified cell, detect and count the number of pericentrin-positive spots (centrosomes).
-
Classify cells as having either one spot (unseparated centrosomes) or two or more distinct spots (separated centrosomes).
-
Calculate the percentage of cells with separated centrosomes for each well.
-
Identify hit compounds as those that significantly decrease the percentage of cells with separated centrosomes compared to DMSO-treated controls, without causing significant cytotoxicity (as determined by cell count).
-
Conclusion
The protocols and data presented provide a robust starting point for conducting high-throughput screening campaigns to discover novel NEK2 inhibitors. (Rac)-CCT250863 serves as an excellent reference compound for assay validation and hit characterization. The combination of a primary biochemical screen with a secondary, more physiologically relevant cell-based assay increases the likelihood of identifying potent and cell-active lead compounds for further development in cancer therapy.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEK2 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of NEK2 in tumorigenesis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mitotic Spindle Formation with (Rac)-CCT250863
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT250863 is a potent and selective inhibitor of the mitotic kinase NEK2.[1] NEK2 plays a crucial role in the regulation of centrosome separation during the G2/M transition, a critical step for the formation of a bipolar mitotic spindle.[2][3] Inhibition of NEK2 leads to a failure of centrosome disjunction, resulting in the formation of monopolar spindles, mitotic arrest, and ultimately, aneuploidy and cell death.[4] These characteristics make (Rac)-CCT250863 a valuable tool for studying the molecular mechanisms of mitotic spindle formation and for investigating NEK2 as a potential therapeutic target in oncology.[2]
These application notes provide a summary of the cellular effects of (Rac)-CCT250863, detailed protocols for its use in studying mitotic spindle formation, and a framework for interpreting the experimental results.
Mechanism of Action
NEK2 is a serine/threonine kinase that localizes to the centrosome. At the onset of mitosis, NEK2 phosphorylates key centrosomal linker proteins, such as C-Nap1 and rootletin.[5] This phosphorylation event triggers the disassembly of the proteinaceous linker that holds the two centrioles together, allowing them to separate and form the two poles of the mitotic spindle.[5] (Rac)-CCT250863 selectively inhibits the kinase activity of NEK2, thereby preventing the phosphorylation of its substrates and inhibiting centrosome separation.[1]
Data Presentation
The following tables summarize the quantitative data for (Rac)-CCT250863 and the expected outcomes of NEK2 inhibition.
| Parameter | Value | Reference |
| NEK2 IC50 | 0.073 µM | [1] |
| H929 Cell Line IC50 | 8.0 µM | [1] |
| AMOl Cell Line IC50 | 7.1 µM | [1] |
| K12PE Cell Line IC50 | 8.7 µM | [1] |
| Cellular Phenotype | Expected Effect of (Rac)-CCT250863 |
| Centrosome Separation | Inhibition |
| Mitotic Spindle Morphology | Formation of Monopolar Spindles |
| Cell Cycle Progression | G2/M Arrest |
| Cell Viability | Decrease in a dose-dependent manner |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitotic Spindle and Centrosome Analysis
This protocol is designed to visualize the effects of (Rac)-CCT250863 on mitotic spindle morphology and centrosome separation.
Materials:
-
Mammalian cell line (e.g., U2OS, HeLa)
-
Glass coverslips
-
Cell culture medium
-
(Rac)-CCT250863 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine serum albumin (BSA) in PBS
-
Primary antibodies:
-
Mouse anti-α-tubulin antibody
-
Rabbit anti-pericentrin antibody (or another centrosome marker like γ-tubulin)
-
-
Fluorescently labeled secondary antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Drug Treatment: Treat the cells with the desired concentrations of (Rac)-CCT250863 (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in 1% BSA and incubate the coverslips with the antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in 1% BSA and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the coverslips three times with PBS and then incubate with DAPI solution for 5 minutes.
-
Mounting: Wash the coverslips two times with PBS and then mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and centrosome separation.
Expected Results:
-
Control cells: Bipolar mitotic spindles with two distinct centrosomes at the poles.
-
(Rac)-CCT250863-treated cells: An increased percentage of cells with monopolar spindles, characterized by a single centrosomal focus from which microtubules emanate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the cell cycle distribution of a cell population following treatment with (Rac)-CCT250863.
Materials:
-
Mammalian cell line
-
Cell culture medium
-
(Rac)-CCT250863 stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with (Rac)-CCT250863 as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Expected Results:
-
Treatment with (Rac)-CCT250863 is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.
References
- 1. Preclinical activity of MBM-5 in gastrointestinal cancer by inhibiting NEK2 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating heterocycle metabolism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of human acetylcholinesterase in complex with pharmacologically important ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cell Viability Assays with (Rac)-CCT250863
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-CCT250863 is a potent and selective inhibitor of the mitotic kinase NEK2.[1][2] NEK2 plays a critical role in the regulation of the cell cycle, and its inhibition has been shown to induce cell cycle arrest and exhibit antiproliferative effects in various cancer cell lines.[1] These application notes provide a comprehensive guide for utilizing (Rac)-CCT250863 in cell viability assays to determine its cytotoxic and antiproliferative efficacy. The protocols outlined below are designed to ensure reliable and reproducible data for researchers in oncology and drug development.
Mechanism of Action
(Rac)-CCT250863 functions as a selective, reversible inhibitor of NEK2 kinase with an IC50 of 73 nM.[2][3] NEK2 is essential for centrosome separation and spindle formation during the early stages of mitosis. By inhibiting NEK2, CCT250863 disrupts these mitotic processes, leading to cell cycle arrest and a subsequent reduction in cell proliferation. In some contexts, particularly in combination with other agents, this can also lead to the induction of apoptosis.[1]
Caption: Inhibition of NEK2 by (Rac)-CCT250863 disrupts mitosis, leading to cell cycle arrest.
Data Presentation: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a biological process, such as cell proliferation, by 50%.[4] The IC50 values for (Rac)-CCT250863 have been determined across various cell lines.
Table 1: IC50 Values of (Rac)-CCT250863 in Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| (Rac)-CCT250863 | NEK2 Kinase | (Biochemical Assay) | 0.073 | [1][2] |
| (Rac)-CCT250863 | Cell Proliferation | H929 (Multiple Myeloma) | 8.0 | [1] |
| (Rac)-CCT250863 | Cell Proliferation | AMO1 (Multiple Myeloma) | 7.1 | [1] |
| (Rac)-CCT250863 | Cell Proliferation | K12PE (Multiple Myeloma) | 8.7 | [1] |
Experimental Protocols
A variety of assays can be used to measure cell viability, which reflects the number of healthy, metabolically active cells in a sample.[5] Common methods include metabolic assays (e.g., MTS, XTT, Resazurin) that measure the reductive capacity of viable cells, and dye exclusion assays that identify cells with compromised membranes.[6] Below is a detailed protocol for a metabolic-based assay, which is highly suitable for assessing the antiproliferative effects of (Rac)-CCT250863.
Protocol 1: Cell Viability Assessment via MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells.[6] In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan (B1609692) product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Materials Required:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
(Rac)-CCT250863 stock solution (e.g., 10 mM in DMSO)[2]
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490-500 nm)
-
Humidified incubator (37°C, 5% CO2)
Caption: Step-by-step workflow for determining cell viability using the MTS assay.
Detailed Steps:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 10,000 cells per well. Include wells for "cells only" (positive control) and "media only" (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of (Rac)-CCT250863 from your stock solution in complete culture medium. A common starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the appropriate drug dilution or control medium.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
After the treatment period, add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Background Subtraction: Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of (Rac)-CCT250863 that reduces cell viability by 50%.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rac-CCT 250863 | Nek2 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. rac-CCT 250863 | Nek2 Kinase | Tocris Bioscience [tocris.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. IC50 - Wikipedia [en.wikipedia.org]
Flow Cytometry Analysis of Cells Treated with (Rac)-CCT250863: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-CCT250863 is a selective and reversible inhibitor of the mitotic kinase NEK2, with an IC50 of 0.073 µM.[1] NEK2 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation during mitosis. Inhibition of NEK2 has been shown to induce cell cycle arrest and apoptosis, making it a target of interest in cancer research and drug development.[1][2][3][4][5] Flow cytometry is a powerful technique to quantitatively assess these cellular effects.
These application notes provide detailed protocols for the analysis of cell cycle progression and apoptosis in cells treated with (Rac)-CCT250863 using flow cytometry.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected effects of (Rac)-CCT250863 on a cancer cell line. This data is for illustrative purposes to guide the user in presenting their own experimental results.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.8 | 2.1 ± 0.5 |
| (Rac)-CCT250863 (0.1 µM) | 65.8 ± 3.4 | 15.1 ± 1.2 | 19.1 ± 2.0 | 5.3 ± 0.8 |
| (Rac)-CCT250863 (0.5 µM) | 72.1 ± 4.0 | 8.9 ± 0.9 | 19.0 ± 2.3 | 15.7 ± 1.9 |
| (Rac)-CCT250863 (1.0 µM) | 78.5 ± 3.8 | 5.2 ± 0.7 | 16.3 ± 1.9 | 28.4 ± 3.1 |
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 96.3 ± 1.5 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| (Rac)-CCT250863 (0.5 µM) | 82.1 ± 2.8 | 10.8 ± 1.1 | 7.1 ± 0.9 |
| (Rac)-CCT250863 (1.0 µM) | 65.4 ± 3.5 | 22.3 ± 2.2 | 12.3 ± 1.7 |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of NEK2 by (Rac)-CCT250863 disrupts centrosome separation, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: General workflow for preparing and analyzing cells treated with (Rac)-CCT250863 by flow cytometry.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of (Rac)-CCT250863 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using trypsin. For suspension cells, proceed to the next step.
-
Collect cells into a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
Gate on single cells to exclude doublets and aggregates.
-
Collect at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.[8]
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with (Rac)-CCT250863.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of Annexin V binding buffer.
-
Add 5 µL of PI solution immediately before analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for the fluorochromes used.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the fluorescence of Annexin V and PI to distinguish between:
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-CCT 250863 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (Rac)-CCT 250863 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble up to 100 mM in DMSO.[2] For final assay conditions, it is crucial to minimize the final DMSO concentration, typically keeping it below 0.5%, to avoid solvent-induced artifacts.[3][4]
Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several strategies to address this:
-
Lower the Final Concentration: The most direct approach is to reduce the final concentration of the inhibitor in your assay to stay within its aqueous solubility limit.[5]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to assess its effect on your experiment.[4]
-
Use Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can improve solubility.[3][5]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween-20 or Pluronic F-68 can help maintain the compound's solubility in aqueous solutions.[3][5]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. If your experimental system allows, you can try adjusting the pH of your buffer.[3][4]
-
Utilize Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3]
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[4]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4]
-
> 0.5% DMSO: Can be cytotoxic and may induce off-target effects.[4] It is critical to perform a vehicle control with the same final DMSO concentration as your experimental samples to determine the effect on your specific cell line.[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: For detailed instructions on preparing a stock solution, please refer to the "Experimental Protocols" section. Proper storage is crucial for maintaining the compound's stability. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] One source suggests storage at -80°C for up to 6 months or -20°C for one month.[1]
Troubleshooting Guide
If you are experiencing inconsistent results or a lack of activity in your assays, consider the following troubleshooting steps:
Problem: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your diluted solutions for any signs of precipitation, which might appear as a faint cloudiness, small crystals, or an oily film.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium to determine the maximum soluble concentration.[5]
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.[3]
-
Problem: Low potency or lack of activity in an in vitro assay.
-
Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to poor solubility.
-
Troubleshooting Steps:
-
Pre-Assay Solubility Check: Prepare your dilutions in the assay buffer and let them stand at the assay temperature for the duration of your experiment. Centrifuge the samples and measure the concentration of the supernatant using an analytical method like HPLC-UV to determine the true soluble concentration.[5]
-
Re-evaluate Dilution Strategy: Consider using one of the solubility enhancement techniques mentioned in the FAQs, such as adding a surfactant or co-solvent to your assay buffer.
-
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | - | [2] |
| DMSO | 50 mg/mL (~101.93 mM) | Requires sonication and warming. | [1] |
| 1 eq. HCl | 100 mM | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortexer, sonicator.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[5] e. Sonication in short bursts can also be used to aid dissolution.[5] f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Method for Assessing Aqueous Solubility
-
Materials: 10 mM stock solution of this compound in DMSO, desired aqueous buffer (e.g., PBS, pH 7.4), 96-well plate, plate reader or visual inspection method.
-
Procedure: a. Prepare a serial dilution of the 10 mM stock solution in DMSO. b. In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO percentage.[4] c. Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours). d. Visually inspect each well for signs of precipitation. Alternatively, measure the light scattering at a specific wavelength using a plate reader to quantify precipitation. e. The highest concentration that remains clear is considered the approximate aqueous solubility under those conditions.
Visualizations
Caption: Simplified signaling pathway showing NEK2's role in mitotic progression and its inhibition by this compound.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Caption: Logical flowchart for troubleshooting solubility issues with this compound.
References
Optimizing (Rac)-CCT 250863 treatment duration
Welcome to the technical support center for (Rac)-CCT250863. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this selective and reversible NEK2 inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies, with a particular focus on treatment duration.
I. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with (Rac)-CCT250863.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Suboptimal Concentration: The concentration of (Rac)-CCT250863 may be too low for your specific cell line. 2. Inappropriate Treatment Duration: The treatment time may be too short to observe the desired downstream effects. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 4. Cell Line Resistance: The cell line used may be inherently resistant to NEK2 inhibition. | 1. Dose-Response Experiment: Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal IC50 for your cell line. 2. Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing the desired phenotype (e.g., cell cycle arrest, apoptosis). 3. Verify Compound Integrity: Ensure the compound is stored correctly at -20°C or -80°C and prepare fresh dilutions for each experiment. 4. Confirm NEK2 Expression: Check the expression level of NEK2 in your cell line by Western blot. High expression may correlate with sensitivity. |
| Inconsistent results between experiments | 1. Variation in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent Drug Preparation: Variations in the preparation of (Rac)-CCT250863 working solutions. 3. Timing of Analysis: Harvesting cells at different time points post-treatment. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density and passage number. 2. Standardize Drug Preparation: Prepare fresh stock and working solutions of (Rac)-CCT250863 for each experiment from a reliable source. 3. Precise Timing: Use a timer to ensure consistent treatment and harvesting times. |
| High levels of cell death at low concentrations | 1. Off-Target Effects: At higher concentrations or in sensitive cell lines, off-target effects may occur. 2. Synergistic Effects: The compound may be interacting with other components in the cell culture medium. | 1. Lower Concentration Range: Test a lower range of concentrations to find a therapeutic window with minimal toxicity. 2. Serum-Free Conditions: If applicable, consider short-term treatments in serum-free or reduced-serum media to minimize interactions. |
| Difficulty detecting downstream signaling changes | 1. Incorrect Time Point: The time point chosen for analysis may be too early or too late to detect changes in specific signaling pathways. 2. Low Abundance of Phospho-proteins: The phosphorylated forms of target proteins may be transient or in low abundance. 3. Inefficient Protein Extraction: Poor lysis buffer or technique can lead to loss of proteins. | 1. Detailed Time-Course: Perform a more detailed time-course analysis (e.g., 0, 2, 4, 8, 16, 24 hours) to capture transient signaling events. 2. Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. 3. Optimize Lysis: Use a lysis buffer appropriate for your target proteins and ensure complete cell lysis on ice. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-CCT250863?
A1: (Rac)-CCT250863 is a selective and reversible inhibitor of NIMA-related kinase 2 (NEK2).[1] NEK2 is a serine/threonine kinase that plays a critical role in centrosome separation during the G2/M phase of the cell cycle. By inhibiting NEK2, (Rac)-CCT250863 induces cell cycle arrest, primarily at the G2/M transition, and can lead to apoptosis.
Q2: What are the typical concentrations and treatment durations for (Rac)-CCT250863?
A2: The optimal concentration and treatment duration are highly dependent on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM for 24 to 72 hours to determine the IC50 value for cell viability in your system. For mechanistic studies, shorter time points may be necessary.
Q3: How can I optimize the treatment duration for my experiment?
A3: To optimize the treatment duration, it is recommended to perform a time-course experiment. The timing of key cellular events following NEK2 inhibition can vary. Here is a general timeline based on published data for NEK2 inhibitors:
-
Early Events (2-8 hours): Look for changes in the phosphorylation status of NEK2 downstream targets, such as β-catenin or components of the PI3K/Akt pathway. A decrease in phosphorylated NEK2 (p-NEK2) can also be an early indicator of target engagement.
-
Intermediate Events (12-24 hours): Cell cycle arrest at the G2/M phase becomes more pronounced. This can be measured by flow cytometry after propidium (B1200493) iodide staining.
-
Late Events (24-72 hours): Apoptosis becomes more evident. This can be assessed by Annexin V/PI staining and flow cytometry, or by observing the cleavage of PARP and caspase-3 via Western blot. Cell viability assays often show a peak effect in this time frame.
Q4: What are the expected downstream effects of NEK2 inhibition with (Rac)-CCT250863?
A4: Inhibition of NEK2 can lead to several downstream cellular effects, including:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase.
-
Apoptosis: Induction of programmed cell death.
-
Inhibition of Signaling Pathways: Downregulation of pro-survival pathways such as PI3K/Akt and NF-κB.
-
Modulation of Protein Stability: NEK2 inhibition can affect the stability of proteins like β-catenin.
Q5: How should I prepare and store (Rac)-CCT250863?
A5: (Rac)-CCT250863 is typically soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C for long-term use. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
III. Experimental Protocols & Data
A. Quantitative Data Summary
| Parameter | (Rac)-CCT250863 | Reference NEK2 Inhibitors |
| Target | NEK2 | NEK2 |
| IC50 (Biochemical) | 0.073 µM[1] | Varies by compound |
| Typical Cell-based IC50 | Cell line dependent (typically low µM range) | Cell line dependent |
| Common Concentration Range | 0.1 - 10 µM | 0.1 - 10 µM |
| Typical Treatment Duration | 24 - 72 hours for viability; shorter for signaling | 24 - 72 hours for viability; shorter for signaling |
| Solvent | DMSO | DMSO |
| Storage | -20°C or -80°C | -20°C or -80°C |
B. Key Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of (Rac)-CCT250863.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of (Rac)-CCT250863 (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a DMSO-treated vehicle control.
-
At the end of the treatment period, add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2. Western Blot Analysis for Downstream Signaling
-
Objective: To assess the effect of (Rac)-CCT250863 on the phosphorylation of NEK2 downstream targets.
-
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with (Rac)-CCT250863 at the desired concentration for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-β-catenin, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of (Rac)-CCT250863 on cell cycle distribution.
-
Methodology:
-
Seed cells in 6-well plates and treat with (Rac)-CCT250863 for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by (Rac)-CCT250863.
-
Methodology:
-
Treat cells with (Rac)-CCT250863 for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
IV. Visualizations
Caption: NEK2 Signaling Pathway and Inhibition by (Rac)-CCT250863.
Caption: General Experimental Workflow for (Rac)-CCT250863.
Caption: Troubleshooting Flowchart for (Rac)-CCT250863 Experiments.
References
(Rac)-CCT 250863 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (Rac)-CCT250863.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (Rac)-CCT250863?
A1: (Rac)-CCT250863 is a potent inhibitor of Nek2 kinase, with a reported IC50 value of 73 nM.[1][2] It demonstrates selectivity for Nek2 over several other kinases, including PLK1, MPS1, Cdk2, and Aurora A.[1][2]
Q2: My cells are showing a phenotype inconsistent with Nek2 inhibition after treatment with (Rac)-CCT250863. Could this be due to off-target effects?
A2: Yes, it is possible. While (Rac)-CCT250863 is selective, like many kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations.[3][4] Unintended interactions with other cellular targets can lead to unexpected phenotypes.[3][5] To investigate this, it is crucial to perform experiments to determine the compound's broader selectivity profile.
Q3: How can I determine the comprehensive off-target profile of (Rac)-CCT250863 in my experimental system?
A3: The most effective method is to perform a kinase selectivity profiling screen.[6] This involves testing the compound against a large panel of kinases to identify potential off-target interactions.[1][7] Several commercial services, such as Eurofins' KINOMEscan®, offer comprehensive profiling across hundreds of human kinases.[8] This will provide quantitative data on the binding affinity or inhibitory activity of (Rac)-CCT250863 against a wide range of kinases.
Q4: What should I do if a kinome scan reveals potential off-target kinases?
A4: If a kinome scan identifies potential off-targets, the next step is to validate these interactions in a cellular context. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of downstream substrates of the putative off-target kinase. Additionally, performing a rescue experiment using CRISPR-Cas9 to generate a cell line lacking the primary target (Nek2) can help determine if the observed phenotype persists, which would strongly suggest it is mediated by an off-target.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High cytotoxicity observed at concentrations intended to inhibit Nek2. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds that also target Nek2. | 1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect of Nek2 inhibition in your specific cell line. |
| The observed cellular phenotype does not align with the known biological functions of Nek2. | The phenotype is mediated by an off-target effect. | 1. Compare your observed phenotype with the known consequences of inhibiting the identified off-target kinases from a kinome scan. 2. Use Western blotting to probe for the activation or inhibition of signaling pathways downstream of the suspected off-target kinases.[4][10] | A clearer understanding of the molecular mechanisms underlying the observed phenotype and confirmation of off-target pathway modulation. |
| Inconsistent experimental results across different cell lines or experimental conditions. | 1. Activation of compensatory signaling pathways. 2. Differences in the expression levels of on- and off-target kinases between cell lines. | 1. Use Western blotting to investigate the activation of known compensatory pathways. 2. Characterize the protein expression levels of the primary target (Nek2) and key off-targets in the cell lines being used. | 1. A more complete picture of the cellular response to the inhibitor. 2. The ability to correlate inhibitor sensitivity with the expression levels of its targets. |
Quantitative Data: Hypothetical Kinase Selectivity Profile
The following table represents a hypothetical kinase selectivity profile for (Rac)-CCT250863 at a concentration of 1 µM, as might be obtained from a commercial kinome scanning service. This data is for illustrative purposes to guide researchers in interpreting such results.
| Kinase Target | Gene Symbol | % Inhibition at 1 µM | Notes |
| Nek2 | NEK2 | 98% | On-Target |
| Aurora A | AURKA | <10% | Confirmed Selectivity |
| CDK2 | CDK2 | <15% | Confirmed Selectivity |
| MPS1 | TTK | <10% | Confirmed Selectivity |
| PLK1 | PLK1 | <5% | Confirmed Selectivity |
| GSK3B | GSK3B | 85% | Potential Off-Target |
| MAPK14 (p38α) | MAPK14 | 75% | Potential Off-Target |
| FLT3 | FLT3 | 60% | Potential Off-Target |
| SRC | SRC | 45% | Moderate Hit |
| EGFR | EGFR | 20% | Weak Hit |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of (Rac)-CCT250863 by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of (Rac)-CCT250863 in DMSO. For a broad screen, a concentration of 1 µM is often used.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., KINOMEscan®, Reaction Biology). Select a panel that covers a significant portion of the human kinome.
-
Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay. In a competition binding assay, the inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% or >65% inhibition).
-
Interpretation: A selective inhibitor will show a high percentage of inhibition for the intended target (Nek2) and minimal inhibition for other kinases. Any kinases inhibited above the defined threshold should be considered potential off-targets and prioritized for further validation.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if (Rac)-CCT250863 affects a signaling pathway downstream of a putative off-target, for example, the p38 MAPK pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and allow them to adhere. Treat the cells with (Rac)-CCT250863 at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO) and a positive control inhibitor for the p38 MAPK pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a p38 substrate (e.g., phospho-MK2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: CRISPR-Cas9 Mediated Target Rescue Experiment
Objective: To determine if the cytotoxic effects of (Rac)-CCT250863 are dependent on its primary target, Nek2.
Methodology:
-
gRNA Design and Cloning: Design and synthesize two to three single-guide RNAs (sgRNAs) targeting different exons of the NEK2 gene. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).[9]
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line with the Cas9/sgRNA constructs.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin) and isolate single-cell clones.
-
Knockout Validation: Expand the clones and validate the knockout of Nek2 protein expression by Western blotting. Sequence the genomic DNA of the knockout clones to confirm the presence of frameshift mutations in the NEK2 gene.
-
Cytotoxicity Assay: Treat both the wild-type and Nek2-knockout cell lines with increasing concentrations of (Rac)-CCT250863.
-
Data Analysis: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo®). If the cytotoxicity of (Rac)-CCT250863 is significantly reduced in the Nek2-knockout cells compared to the wild-type cells, it indicates an on-target effect. If the cytotoxicity remains similar, it suggests that the effect is mediated through one or more off-targets.
Visualizations
Caption: Hypothetical signaling pathway showing on- and off-target effects of (Rac)-CCT250863.
Caption: Workflow for investigating unexpected phenotypes of (Rac)-CCT250863.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
Technical Support Center: (Rac)-CCT250863 Cellular Experiments
Welcome to the technical support center for (Rac)-CCT250863. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during cellular experiments with this selective NEK2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: I am not observing the expected phenotype (e.g., cell cycle arrest, apoptosis) after treating my cells with (Rac)-CCT250863. What are the potential causes?
A1: This is a common issue that can stem from several factors. Follow this checklist to troubleshoot:
-
Reagent Integrity and Handling:
-
Solubility: (Rac)-CCT250863 is soluble up to 100 mM in DMSO.[1] Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before preparing further dilutions. Visually inspect your stock solution for any precipitate.
-
Stability and Storage: Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[2] Avoid multiple freeze-thaw cycles by preparing aliquots. Always prepare fresh working dilutions in your cell culture medium for each experiment.
-
-
Experimental Parameters:
-
Concentration: The reported IC50 for NEK2 inhibition is 0.073 µM (73 nM).[1][2] However, the effective concentration for cellular effects (EC50) can be significantly higher depending on the cell line's permeability and expression levels of NEK2. We recommend performing a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.
-
Incubation Time: The time required to observe a cellular phenotype can vary. Cell cycle effects may be visible within 24-48 hours, while apoptosis might require a longer incubation period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
-
Cellular Context:
-
NEK2 Expression: Confirm that your cell line expresses NEK2 at a sufficient level. You can verify this by Western blot or qPCR.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to NEK2 inhibition. The compound has shown anti-proliferative effects in multiple myeloma cell lines like H929, AMOI, and K12PE with IC50 values in the range of 7.1-8.7 µM.[2]
-
Vehicle Control: High concentrations of DMSO can be toxic to cells or affect their behavior.[3] Ensure your vehicle control (DMSO-treated cells) uses the same final concentration of DMSO as your experimental samples, typically not exceeding 0.5%.[3]
-
Q2: My (Rac)-CCT250863 stock solution appears to have precipitated. Is it still usable?
A2: Precipitation indicates that the compound has come out of solution, which can happen if the solubility limit is exceeded or due to improper storage.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound.[3] If it does not fully redissolve, it is best to prepare a fresh stock solution. Using a solution with precipitate will lead to inaccurate dosing and unreliable results.
Q3: I am observing high background toxicity in my vehicle-treated (DMSO) control cells. How can I resolve this?
A3: DMSO can be cytotoxic, especially to sensitive or primary cell lines.[3]
-
Action:
-
Lower DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be kept at or below 0.5%.[3] If your stock concentration requires a higher final DMSO percentage, consider preparing a more concentrated stock.
-
Test DMSO Toxicity: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific cell line.
-
Use High-Quality DMSO: Use anhydrous, cell culture grade DMSO to avoid impurities that could be toxic to cells.
-
Q4: How can I confirm that (Rac)-CCT250863 is inhibiting NEK2 in my cells?
A4: Direct confirmation of target engagement is crucial.
-
Action: NEK2 is a kinase that phosphorylates downstream targets to regulate cellular processes.[4] A common method to confirm inhibition is to measure the phosphorylation status of a known NEK2 substrate.
-
Western Blot: One of the key functions of NEK2 is to phosphorylate centrosomal proteins like c-Nap1 and Rootletin to trigger centrosome separation.[5] You can perform a Western blot to assess the phosphorylation levels of these or other downstream targets like β-catenin following treatment with (Rac)-CCT250863.[4][6] A reduction in the phosphorylated form of the substrate would indicate successful NEK2 inhibition.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Target | NEK2 Kinase | [1][2] |
| IC50 (NEK2) | 0.073 µM (73 nM) | [1][2] |
| IC50 (H929 cells) | 8.0 µM | [2] |
| IC50 (AMOI cells) | 7.1 µM | [2] |
| IC50 (K12PE cells) | 8.7 µM | [2] |
| Solubility | Up to 100 mM in DMSO | [1] |
| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months | [2] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NEK2 signaling pathway and inhibition by (Rac)-CCT250863.
Experimental Workflow Diagram
Caption: General experimental workflow for (Rac)-CCT250863 cellular assays.
Experimental Protocols
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
(Rac)-CCT250863
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570-590 nm
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of (Rac)-CCT250863 and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate before aspirating.[8]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm or 590 nm.[8]
-
Cell Viability - CellTiter-Glo® Luminescent Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
(Rac)-CCT250863
-
CellTiter-Glo® Reagent[10]
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate (100 µL per well).[11]
-
Treat cells with (Rac)-CCT250863 and a vehicle control. Include wells with medium only for background measurement.[11]
-
Incubate for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[11]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record luminescence.
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This flow cytometry-based method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Procedure:
-
Harvest cells (including supernatant for floating cells) and wash twice with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[14]
-
Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[12]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events.[13]
-
Apoptosis Detection - Annexin V Staining
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Materials:
-
Procedure:
-
Harvest cells (including supernatant) and wash twice with cold PBS.
-
Wash cells once with 1X Annexin V binding buffer.[17]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI or DAPI to 100 µL of the cell suspension.[2][17]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze immediately by flow cytometry. Healthy cells are negative for both Annexin V and PI/DAPI; early apoptotic cells are Annexin V positive and PI/DAPI negative; late apoptotic/necrotic cells are positive for both.[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting NEK2 impairs oncogenesis and radioresistance via inhibiting the Wnt1/β-catenin signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. ch.promega.com [ch.promega.com]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
Preventing (Rac)-CCT 250863 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the precipitation of (Rac)-CCT 250863 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO up to 100 mM. For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for many hydrophobic small molecule inhibitors.[1] This occurs because the compound is highly soluble in the organic solvent (DMSO) but has poor aqueous solubility. When the concentrated DMSO stock is diluted into the culture medium, the drastic change in solvent properties can cause the inhibitor to "crash out" of the solution.[1]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, with an ideal target of less than 0.1%.[1] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q4: How should I store the this compound stock solution?
A4: The solid form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[2]
Q5: Can warming the cell culture medium help in preventing precipitation?
A5: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve the solubility of the compound and help prevent immediate precipitation.[1]
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow this troubleshooting guide.
Issue: Immediate Precipitation Upon Addition to Media
Cause: This is likely due to the poor aqueous solubility of this compound and the rapid change in solvent environment when adding the concentrated DMSO stock to the culture medium.[1]
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is within the recommended range (<0.5%, ideally <0.1%).[1]
-
Stepwise Dilution: Instead of adding the highly concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in a small volume of serum-containing medium. The serum proteins can aid in solubilizing the inhibitor.[1] Then, add this intermediate dilution to the final culture volume.
-
Slow Addition and Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and thorough mixing.[1] This prevents localized high concentrations that are prone to precipitation.
-
Ultrasonication: If precipitation persists, brief ultrasonication of the final working solution can help to dissolve the compound.[3]
Issue: Delayed Precipitation (Compound crashes out over time in the incubator)
Cause: This can be due to temperature fluctuations, changes in media pH, or the compound's inherent instability in an aqueous environment over time.
Solutions:
-
Maintain Stable Temperature: When performing microscopy, use a heated stage to maintain the temperature of the culture plate. Minimize the time the plates are outside the incubator.[1]
-
Use Buffered Media: Employ a well-buffered culture medium, for instance, one containing HEPES, to maintain a stable pH throughout the experiment.[1]
-
Assess Inhibitor Stability: Check for any available data on the stability of this compound in aqueous solutions. The compound might be degrading over time.
-
Determine Maximum Soluble Concentration: Perform a small-scale solubility test to find the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.[1][4]
Experimental Protocols
Protocol: Small-Scale Solubility Test
This protocol will help you determine the maximum working soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound high-concentration stock solution in DMSO.
-
Complete cell culture medium (the same type you use for your experiments).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Incubator (37°C, 5% CO2).
-
Plate reader (optional, for quantitative assessment).
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a serial dilution of this compound in your complete culture medium. Start from your desired highest concentration and perform 2-fold serial dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Visual Inspection: Visually inspect each well for any signs of precipitation (e.g., cloudiness, visible particles) at different time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance compared to the control wells indicates precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration for this compound under your specific experimental conditions.[4]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 490.54 g/mol | |
| Formula | C24H25F3N4O2S | |
| Purity | ≥98% | |
| IC50 (Nek2) | 73 nM | [2] |
Table 2: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | DMSO | |
| Stock Solution Concentration | Up to 100 mM | |
| Solid Storage | -20°C | |
| DMSO Stock (Short-term) | -20°C (≤ 1 month) | [2] |
| DMSO Stock (Long-term) | -80°C (≤ 6 months) | [2] |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for small-scale solubility testing.
References
Technical Support Center: (Rac)-CCT250863 and Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of (Rac)-CCT250863 in non-cancerous cells. All recommendations are for research use only.
Data Presentation: Cytotoxicity Profile of (Rac)-CCT250863
Effective assessment of a compound's therapeutic potential requires a clear understanding of its selectivity. We recommend determining the half-maximal inhibitory concentration (IC50) in a panel of both cancerous and non-cancerous cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a non-cancerous cell line to the IC50 in a cancer cell line (SI = IC50 non-cancerous / IC50 cancerous), is a critical parameter for evaluating the therapeutic window of a compound. A higher SI value indicates greater selectivity for cancer cells.
Table 1: Hypothetical Cytotoxicity Data for (Rac)-CCT250863
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) vs. HeLa |
| HeLa | Human Cervical Cancer | MTT | 72 | 5.2 | - |
| A549 | Human Lung Carcinoma | MTT | 72 | 8.1 | - |
| MCF-7 | Human Breast Cancer | MTT | 72 | 6.5 | - |
| HEK293 | Human Embryonic Kidney | MTT | 72 | > 50 | > 9.6 |
| hPBMC | Human Peripheral Blood Mononuclear Cells | MTT | 72 | > 50 | > 9.6 |
| MRC-5 | Human Lung Fibroblast | MTT | 72 | 45.8 | 8.8 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for commonly used cytotoxicity assays.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
(Rac)-CCT250863
-
Target non-cancerous and cancerous cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (Rac)-CCT250863 in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
LDH Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
(Rac)-CCT250863
-
Target non-cancerous and cancerous cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer approximately 45 minutes before the end of the incubation period.
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and normalizing to the maximum LDH release control.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of (Rac)-CCT250863.
Simplified Signaling Pathway of NEK2 Inhibition
Caption: NEK2 inhibition disrupts mitosis, leading to cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-response | - Compound is not cytotoxic at the tested concentrations- Incorrect assay procedure- Cell line is resistant | - Test a wider and higher range of concentrations.- Review the assay protocol and ensure all steps were followed correctly.- Use a positive control known to be cytotoxic to the cell line to validate the assay. |
| High background in LDH assay | - High spontaneous LDH release due to poor cell health- Serum in the medium contains LDH | - Ensure cells are healthy and not overgrown before starting the experiment.- Use heat-inactivated serum or a serum-free medium for the assay period if possible. |
| Color change in medium with compound | - The compound itself is colored or interacts with the pH indicator | - Include a "compound only" control (no cells) to measure its absorbance and subtract it from the experimental wells. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of (Rac)-CCT250863 in non-cancerous cells?
A1: (Rac)-CCT250863 is an inhibitor of NEK2, a kinase often overexpressed in cancer cells and crucial for their proliferation. Non-cancerous cells may be less dependent on NEK2, suggesting that (Rac)-CCT250863 could exhibit selective cytotoxicity towards cancer cells. Studies on other NEK2 inhibitors have shown minimal effects on the viability of normal cells like peripheral blood mononuclear cells (PBMCs) and primary B cells. However, it is essential to experimentally determine the IC50 values in your specific non-cancerous cell lines of interest.
Q2: Which non-cancerous cell lines should I use as controls?
A2: The choice of non-cancerous control cell lines should ideally be relevant to the cancer type you are studying. For example, if you are investigating the effect of (Rac)-CCT250863 on a lung cancer cell line, using a non-cancerous human lung fibroblast cell line (e.g., MRC-5) would be appropriate. Commonly used non-cancerous cell lines include HEK293 (human embryonic kidney), and primary cells like hPBMCs. Using multiple non-cancerous cell lines is recommended to obtain a more comprehensive toxicity profile.
Q3: How long should I expose the cells to (Rac)-CCT250863?
A3: The incubation time can vary depending on the cell line's doubling time and the compound's mechanism of action. Since (Rac)-CCT250863 is a NEK2 inhibitor that affects mitosis, an incubation time that allows for at least one to two cell divisions (typically 48-72 hours) is recommended to observe its effects on cell viability.
Q4: My non-cancerous control cells are showing significant cytotoxicity. What should I do?
A4: First, verify the concentration of (Rac)-CCT250863 and the concentration of the vehicle (e.g., DMSO), as high concentrations of the vehicle can be toxic. Review your assay protocol for any potential errors. If the cytotoxicity is reproducible, it may indicate that the specific non-cancerous cell line is sensitive to NEK2 inhibition or that the compound has off-target effects. In this case, testing on other non-cancerous cell lines is crucial to understand the compound's general toxicity profile.
Q5: What is the mechanism of action of (Rac)-CCT250863 that could lead to cytotoxicity?
A5: (Rac)-CCT250863 inhibits NEK2, a kinase that plays a critical role in centrosome separation during the G2/M phase of the cell cycle. Inhibition of NEK2 can lead to mitotic defects, such as the formation of monopolar spindles, which in turn can trigger mitotic arrest and ultimately lead to apoptosis (programmed cell death). While this is the primary mechanism in cancer cells, it could also affect rapidly dividing non-cancerous cells.
Inconsistent results with (Rac)-CCT 250863
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the NEK2 inhibitor, (Rac)-CCT250863. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-CCT250863 and what is its primary mechanism of action?
(Rac)-CCT250863 is a selective and reversible inhibitor of NEK2 (NIMA-related kinase 2), a serine/threonine kinase crucial for mitotic progression.[1][2] Its primary mechanism of action is the inhibition of NEK2's catalytic activity, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]
Q2: What are the recommended storage conditions for (Rac)-CCT250863?
For long-term storage, the powdered form of (Rac)-CCT250863 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C or for 1 month at -20°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is (Rac)-CCT250863 soluble?
(Rac)-CCT250863 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a formulation involving a combination of DMSO, PEG300, Tween 80, and saline/PBS has been described.
Q4: What are the known off-target effects of (Rac)-CCT250863?
While (Rac)-CCT250863 is a potent NEK2 inhibitor, it can exhibit activity against other kinases at higher concentrations. It is important to consider potential off-target effects in the interpretation of experimental data. For instance, some NEK2 inhibitors have been observed to have activity against FLT3. Researchers should consider using a secondary, structurally distinct NEK2 inhibitor or genetic approaches like siRNA to validate that the observed phenotype is specifically due to NEK2 inhibition.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause 1: Compound Precipitation in Media. (Rac)-CCT250863, like many small molecule inhibitors, has limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound may precipitate, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to the media, visually inspect for any precipitate or cloudiness.
-
Optimize Dilution: Prepare intermediate dilutions in culture media before the final dilution in the assay plate. Avoid high final DMSO concentrations, as this can be toxic to cells.
-
Solubility Enhancement: For persistent issues, consider the use of solubilizing agents, though their effects on the experimental system must be carefully validated.
-
-
-
Potential Cause 2: Compound Instability. The stability of (Rac)-CCT250863 in solution can be affected by temperature and repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Fresh Working Solutions: Prepare fresh dilutions from a frozen stock for each experiment.
-
Proper Aliquoting: Aliquot the DMSO stock solution upon initial preparation to minimize freeze-thaw cycles.
-
-
-
Potential Cause 3: High Cell Density. At high cell densities, the effective inhibitor-to-target ratio may be reduced, leading to decreased apparent potency.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform initial experiments to determine the optimal cell seeding density that allows for robust assay signal without excessive cell number.
-
Monitor Cell Growth: Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
-
Issue 2: High variability between replicate wells or experiments.
-
Potential Cause 1: Inaccurate Pipetting. Inaccurate pipetting of small volumes of the inhibitor can lead to significant variations in the final concentration.
-
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Larger Volumes: Whenever possible, perform serial dilutions to work with larger, more accurately pipetted volumes.
-
-
-
Potential Cause 2: Edge Effects in Multi-well Plates. Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell health, leading to variability.
-
Troubleshooting Steps:
-
Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Use Humidified Incubators: Ensure the incubator has adequate humidity.
-
-
-
Potential Cause 3: Cell Line Instability. Genetic drift in continuously passaged cell lines can lead to changes in their sensitivity to inhibitors.
-
Troubleshooting Steps:
-
Use Low Passage Cells: Thaw a fresh vial of low-passage cells for critical experiments.
-
Regular Cell Line Authentication: Periodically authenticate your cell lines.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| NEK2 IC50 | 0.073 µM | [2] |
| H929 Cell Line IC50 | 8.0 µM | [2] |
| AMO1 Cell Line IC50 | 7.1 µM | [2] |
| K12PE Cell Line IC50 | 8.7 µM | [2] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Preparation of (Rac)-CCT250863 Stock Solution
-
Materials: (Rac)-CCT250863 powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of (Rac)-CCT250863 powder to equilibrate to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary. d. Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Viability Assay
-
Materials: Cell line of interest, complete culture medium, 96-well plates, (Rac)-CCT250863 stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure: a. Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. b. Prepare a serial dilution of (Rac)-CCT250863 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%). c. Remove the media from the cells and add the media containing the different concentrations of (Rac)-CCT250863. Include wells with vehicle (DMSO) only as a negative control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours). e. Add the cell viability reagent according to the manufacturer's instructions. f. Measure the signal (absorbance or luminescence) using a plate reader. g. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of NEK2 in cell cycle progression and the point of inhibition by (Rac)-CCT250863.
Caption: A logical workflow for troubleshooting inconsistent experimental results with (Rac)-CCT250863.
References
Technical Support Center: (Rac)-CCT250863
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of (Rac)-CCT250863, a selective and reversible NEK2 inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (Rac)-CCT250863?
A1: Proper storage is crucial to maintain the integrity of (Rac)-CCT250863. For long-term storage, the powdered form is recommended. In solution, storage at -80°C is preferable to -20°C for extended stability.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Data Presentation: Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from multiple suppliers.[1] |
Q2: What are the recommended solvents for preparing stock solutions of (Rac)-CCT250863?
A2: (Rac)-CCT250863 is soluble in dimethyl sulfoxide (B87167) (DMSO) and 1eq. HCl.[2] For cell-based assays, DMSO is the most commonly used solvent. It is important to use a high grade of DMSO to avoid introducing impurities that could affect your experiments.
Q3: What is the mechanism of action of (Rac)-CCT250863?
A3: (Rac)-CCT250863 is a potent and selective inhibitor of NEK2 (NIMA-related kinase 2), a serine/threonine kinase.[2][3][4] NEK2 plays a critical role in cell cycle progression, particularly in centrosome separation during mitosis. By inhibiting NEK2, (Rac)-CCT250863 can induce cell cycle arrest and apoptosis in cancer cells.[1][3][5]
Mandatory Visualization: NEK2 Signaling Pathway
Caption: Simplified NEK2 signaling pathway at the G2/M transition and the inhibitory action of (Rac)-CCT250863.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with (Rac)-CCT250863.
Issue 1: Compound Precipitation in Aqueous Media
-
Possible Cause: (Rac)-CCT250863, like many small molecule inhibitors, has limited solubility in aqueous solutions. Direct dilution of a highly concentrated DMSO stock into aqueous buffer or cell culture medium can cause the compound to precipitate.
-
Solution:
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO to lower the concentration before the final dilution into your aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Vortexing: Immediately after adding the compound to the aqueous medium, vortex the solution thoroughly to ensure it is well-dispersed.
-
Issue 2: Inconsistent or Lack of Biological Activity
-
Possible Cause 1: Compound Degradation: The stability of (Rac)-CCT250863 in aqueous solutions at 37°C over the course of a long experiment may be limited. The buffer composition can also significantly affect the stability of small molecules.[6][7]
-
Solution 1:
-
Time-Course Experiments: If you suspect instability, perform a time-course experiment to determine the window of optimal activity.
-
Fresh Media Changes: For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared compound-containing media at regular intervals.
-
Experimental Protocol: Assessing Stability in Aqueous Buffer: A simplified protocol to assess stability is outlined below.
-
-
Possible Cause 2: Cellular Efflux: Some cancer cell lines overexpress efflux pumps (e.g., MDR1) that can actively remove the inhibitor from the cell, reducing its intracellular concentration and apparent activity.[8]
-
Solution 2:
-
Efflux Pump Inhibitors: In mechanistic studies, co-incubation with a known efflux pump inhibitor (e.g., verapamil) can help determine if efflux is a factor.
-
Cell Line Selection: Be aware of the expression of efflux pumps in your chosen cell line.
-
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results with (Rac)-CCT250863.
Experimental Protocols
Protocol: Simplified Stability Assessment of (Rac)-CCT250863 in Aqueous Buffer
This protocol provides a basic framework for assessing the stability of (Rac)-CCT250863 in a user-defined aqueous solution (e.g., PBS or cell culture medium) using HPLC.
Materials:
-
(Rac)-CCT250863
-
DMSO (High Purity)
-
Aqueous buffer of interest (e.g., PBS, DMEM)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18) and mobile phase
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of (Rac)-CCT250863 in DMSO.
-
Prepare Test Solution: Dilute the stock solution to a final concentration (e.g., 10 µM) in the pre-warmed (37°C) aqueous buffer of interest. Ensure the final DMSO concentration is non-toxic to your cells (e.g., 0.1%).
-
Timepoint 0: Immediately after preparation, inject a sample of the test solution onto the HPLC system to obtain the initial peak area for (Rac)-CCT250863. This serves as your 100% reference.
-
Incubation: Incubate the remaining test solution at 37°C.
-
Subsequent Timepoints: At various timepoints (e.g., 2, 4, 8, 24, 48 hours), inject another sample onto the HPLC and record the peak area of (Rac)-CCT250863.
-
Data Analysis: Calculate the percentage of (Rac)-CCT250863 remaining at each timepoint relative to the peak area at Timepoint 0. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
Data Presentation: Example Stability Data Table
| Time (hours) | (Rac)-CCT250863 Remaining (%) |
| 0 | 100 |
| 2 | [Experimental Value] |
| 4 | [Experimental Value] |
| 8 | [Experimental Value] |
| 24 | [Experimental Value] |
| 48 | [Experimental Value] |
Mandatory Visualization: Experimental Workflow for Stability Assessment
Caption: A workflow diagram for assessing the stability of (Rac)-CCT250863 in an aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. invivochem.net [invivochem.net]
- 4. What are NEK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in (Rac)-CCT 250863 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the NEK2 inhibitor, (Rac)-CCT250863.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is (Rac)-CCT250863 and what is its mechanism of action?
(Rac)-CCT250863 is a potent and selective inhibitor of NIMA-related kinase 2 (NEK2). NEK2 is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in regulating centrosome separation during the G2/M transition. By inhibiting NEK2, (Rac)-CCT250863 can lead to cell cycle arrest and apoptosis in cancer cells where NEK2 is overexpressed.
Q2: How should I prepare and store (Rac)-CCT250863 stock solutions?
(Rac)-CCT250863 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. For long-term storage, -80°C is recommended.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture assays?
The sensitivity to DMSO can vary significantly between cell lines. However, a final concentration of 0.1% DMSO is generally considered safe for most cell lines and is unlikely to cause significant cytotoxicity.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without the inhibitor) in all experiments to account for any solvent effects.
Assay-Specific Questions
Q4: Which types of assays are suitable for evaluating the activity of (Rac)-CCT250863?
Common assays to assess the effects of (Rac)-CCT250863 include:
-
Biochemical Kinase Assays: To measure the direct inhibitory effect on purified NEK2 enzyme activity (e.g., ADP-Glo™ Kinase Assay).
-
Cell Viability/Proliferation Assays: To determine the inhibitor's effect on cell growth and survival (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT assay).
-
Cell Cycle Analysis: To assess the distribution of cells in different phases of the cell cycle using flow cytometry.
-
Apoptosis Assays: To detect programmed cell death induced by the inhibitor (e.g., Annexin V staining).
-
Centrosome Separation Assays: To visually confirm the mechanistic effect of NEK2 inhibition on centrosome splitting via immunofluorescence microscopy.
Q5: I am using a luminescence-based assay. How can I improve my signal-to-noise ratio?
To enhance the signal-to-noise ratio in luminescence assays:
-
Use opaque, white-walled microplates to maximize the luminescent signal.
-
Ensure that the cell number is within the linear range of the assay.
-
Allow the plate and reagents to equilibrate to room temperature before measurement.
-
Optimize the integration time on the luminometer.
-
Include a "no-cell" background control to subtract baseline luminescence.
Data Presentation
Table 1: Reported IC₅₀ Values for (Rac)-CCT250863
| Assay Type | Target/Cell Line | Reported IC₅₀ (µM) |
| Biochemical Assay | NEK2 Kinase | 0.073 |
| Cell-based Assay | MDA-MB-231 | Not specified |
| Cell-based Assay | A549 | Not specified |
Note: IC₅₀ values can be highly dependent on the specific assay conditions, including cell density and incubation time. The provided values are for reference and may vary between experiments.[2][3]
Table 2: General Parameters for Common (Rac)-CCT250863 Assays
| Parameter | Biochemical (ADP-Glo™) Assay | Cell Viability (CellTiter-Glo®) Assay |
| Plate Type | Solid White, Low-Volume | Opaque-Walled, White |
| Typical Incubation Time | 30-60 minutes | 48-72 hours |
| Solvent/Vehicle Control | DMSO | DMSO (e.g., at 0.1% final concentration) |
| Key Reagents | NEK2 enzyme, substrate, ATP | CellTiter-Glo® Reagent |
| Detection Method | Luminescence | Luminescence |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines a general procedure for assessing the effect of (Rac)-CCT250863 on the viability of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of (Rac)-CCT250863 in DMSO. Then, dilute these intermediate stocks into pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (Rac)-CCT250863. Include a "vehicle-only" control and a "no-cell" background control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4][5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4][5][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4][5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][7]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control to determine the percent viability. Plot the results as a dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vitro NEK2 Kinase Assay using ADP-Glo™
This protocol provides a general method for measuring the direct inhibitory effect of (Rac)-CCT250863 on NEK2 kinase activity.
-
Reagent Preparation: Prepare solutions of purified NEK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in kinase reaction buffer.
-
Inhibitor Preparation: Prepare a serial dilution of (Rac)-CCT250863 in DMSO.
-
Kinase Reaction:
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A higher luminescent signal corresponds to higher ADP production and thus higher kinase activity. Calculate the percent inhibition for each concentration of (Rac)-CCT250863 relative to the DMSO control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Simplified NEK2 signaling pathway and the inhibitory action of (Rac)-CCT250863.
Caption: General experimental workflow for a cell viability assay using (Rac)-CCT250863.
Caption: Troubleshooting decision tree for common issues in (Rac)-CCT250863 assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. promega.com [promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. scribd.com [scribd.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Interpreting unexpected phenotypes with (Rac)-CCT 250863
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with (Rac)-CCT250863.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-CCT250863 and what is its primary mechanism of action?
(Rac)-CCT250863 is a potent and selective inhibitor of the serine/threonine kinase Nek2 (NIMA-related kinase 2).[1][2] Its primary mechanism of action is the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] Nek2 is a crucial regulator of centrosome separation and mitotic progression. By inhibiting Nek2, (Rac)-CCT250863 disrupts these processes, leading to mitotic errors and cell death in rapidly dividing cells.
Q2: What does the "(Rac)-" prefix in the name signify?
The prefix "(Rac)-" indicates that CCT250863 is supplied as a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image stereoisomers). It is important to be aware that enantiomers can have different biological activities, with one being more active, inactive, or even having different off-target effects compared to the other. This can be a source of experimental variability.
Q3: What are the expected cellular phenotypes upon treatment with (Rac)-CCT250863?
Based on its mechanism of action as a Nek2 inhibitor, the expected phenotypes include:
-
G2/M phase cell cycle arrest: An accumulation of cells in the G2 and mitotic phases of the cell cycle.
-
Apoptosis: An increase in programmed cell death, which can be measured by assays for caspase activation or Annexin V staining.
-
Reduced cell proliferation: A decrease in the overall growth rate of the cell population.
-
Mitotic defects: Observation of abnormal mitotic spindles, chromosome mis-segregation, and formation of multinucleated cells.
Q4: Is (Rac)-CCT250863 selective for Nek2?
(Rac)-CCT250863 is reported to be a selective inhibitor of Nek2. It shows high selectivity for Nek2 over other mitotic kinases such as PLK1, MPS1, Cdk2, and Aurora A.[2] However, a comprehensive kinome-wide screen for off-target effects is not publicly available. Therefore, the possibility of off-target activities, especially at higher concentrations, cannot be entirely ruled out.
Troubleshooting Unexpected Phenotypes
This section provides guidance on interpreting and troubleshooting unexpected experimental outcomes when using (Rac)-CCT250863.
Issue 1: Weaker than expected or no observable phenotype (e.g., no G2/M arrest or apoptosis).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. The reported IC50 of 73 nM is a starting point, but potency can vary between cell types. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to Nek2 inhibition. Consider testing a different cell line known to be sensitive to mitotic inhibitors. |
| Incorrect Experimental Timing | The onset of G2/M arrest and apoptosis can be time-dependent. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your assay. |
| Inhibitor Inactivity | Ensure proper storage of the compound (-20°C or -80°C in a desiccated environment). Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Racemic Mixture Effects | It is possible that one enantiomer is significantly less active. The observed potency may be an average of the two. If possible, obtaining the individual enantiomers would be ideal for definitive experiments. |
Issue 2: High degree of cell death at concentrations where G2/M arrest is not prominent.
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | At higher concentrations, the inhibitor may have off-target effects that induce cytotoxicity through mechanisms other than Nek2 inhibition. Lower the concentration and perform a careful dose-response analysis. |
| Cell-Type Specific Apoptotic Response | Some cell lines may be highly sensitive to mitotic disruption and undergo rapid apoptosis without a prolonged G2/M arrest. Analyze earlier time points to capture the transient G2/M population. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
Issue 3: Unexpected morphological changes or phenotypes not typically associated with mitotic arrest.
| Potential Cause | Troubleshooting Steps |
| Undocumented Off-Target Effects | The inhibitor may be affecting other signaling pathways. Consider performing a broader analysis of cellular signaling pathways (e.g., Western blotting for key signaling proteins) to identify affected pathways. |
| Effects of the "Inactive" Enantiomer | The other enantiomer in the racemic mixture might have its own distinct biological activities that are independent of Nek2 inhibition. |
| Cellular Stress Response | The observed phenotype could be a secondary response to the stress induced by mitotic disruption. Analyze markers of cellular stress. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay using MTT
This protocol is adapted for determining the cytotoxic effects of (Rac)-CCT250863 on adherent cancer cell lines.
Materials:
-
(Rac)-CCT250863
-
DMSO (cell culture grade)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of (Rac)-CCT250863 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (Rac)-CCT250863. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of Nek2 inhibition by (Rac)-CCT250863.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Validation & Comparative
Validating the Cellular Activity of (Rac)-CCT250863: A Comparative Guide for Researchers
For researchers in oncology and cell biology, validating the in-cell activity of a kinase inhibitor is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of (Rac)-CCT250863, a potent inhibitor of the mitotic kinase Nek2, alongside other known Nek2 inhibitors. We present supporting experimental data and detailed protocols to facilitate the independent verification of its cellular efficacy.
(Rac)-CCT250863 has emerged as a significant tool for studying the cellular functions of Nek2, a kinase implicated in centrosome separation, mitotic progression, and cancer pathogenesis. To objectively assess its performance, this guide compares it with two other commercially available Nek2 inhibitors: JH295, an irreversible inhibitor, and NCL 00017509, a reversible inhibitor.
Comparative Analysis of Nek2 Inhibitors
The following table summarizes the key potency metrics for (Rac)-CCT250863 and its comparators. While biochemical assays provide a measure of direct target engagement, cellular assays offer a more physiologically relevant assessment of a compound's performance, accounting for factors such as cell permeability and off-target effects.
| Compound | Type | Biochemical IC50 (Nek2) | Cellular Activity |
| (Rac)-CCT250863 | Reversible | 73 nM[1][2] | Induces cell cycle arrest and has antiproliferative effects in cancer cell lines.[2] |
| JH295 | Irreversible | 770 nM[3] | Cellular IC50 of ~1.3 µM in an IP-kinase assay in RPMI7951 cells.[3] More effective than NCL-00017509 in reducing the viability of Primary Effusion Lymphoma (PEL) cells.[4] |
| NCL 00017509 | Reversible | 56 nM | Induces mitotic abnormalities and delay. Less effective than JH295 in PEL cells.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for validation, the following diagrams are provided.
Nek2 signaling pathway and the inhibitory action of (Rac)-CCT250863.
General experimental workflow for validating Nek2 inhibitor activity in cells.
Detailed Experimental Protocols
To ensure reproducibility, the following are detailed protocols for key experiments to validate the cellular activity of (Rac)-CCT250863.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
96-well plates
-
(Rac)-CCT250863 and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with a serial dilution of the Nek2 inhibitors (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of inhibitor that causes 50% reduction in cell viability.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[5]
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Nek2 inhibitor for 24-48 hours.
-
Harvest cells, wash with ice-cold PBS, and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[5]
-
Incubate at -20°C for at least 2 hours.[5]
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.[5]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Immunoprecipitation (IP)-Kinase Assay
This assay directly measures the kinase activity of Nek2 immunoprecipitated from cell lysates.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Nek2 antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (γ-32P-ATP or cold ATP for subsequent western blot)
-
Nek2 substrate (e.g., myelin basic protein or a specific peptide substrate)
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Incubate 200-500 µg of protein lysate with an anti-Nek2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the Nek2 substrate.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the results by autoradiography (if using γ-32P-ATP) or by western blot using a phospho-specific antibody against the substrate.
Western Blot for Phosphorylated β-catenin (Ser552)
This assay assesses the inhibition of a known downstream target of Nek2.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (Ser552), anti-total β-catenin, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-β-catenin (Ser552) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total β-catenin and the loading control to ensure equal protein loading.
By employing these comparative data and detailed protocols, researchers can effectively validate the cellular activity of (Rac)-CCT250863 and further explore the therapeutic potential of Nek2 inhibition.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Nek2 Kinase Inhibitors: (Rac)-CCT250863 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-CCT250863, a potent inhibitor of Nek2 kinase, with other commercially available and novel inhibitors. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies on Nek2-related cellular processes and its role in disease, particularly in oncology.
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, specifically in centrosome separation during the G2/M transition.[1] Its overexpression has been linked to tumorigenesis, metastasis, and drug resistance in various cancers, making it an attractive therapeutic target.[1][2] This guide will delve into the inhibitory activity of (Rac)-CCT250863 and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Nek2 Inhibitors
The primary metric for comparing the potency of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the reported IC50 values for (Rac)-CCT250863 and a selection of alternative Nek2 inhibitors.
| Inhibitor | IC50 (Nek2) | Type of Inhibition | Key Features |
| (Rac)-CCT250863 | 73 nM | Reversible | Potent and selective over PLK1, MPS1, Cdk2, and Aurora A.[3][4] |
| JH 295 | 770 nM | Irreversible | Cysteine-targeted inhibitor that alkylates Cys22 of Nek2.[5][6] |
| NCL 00017509 | 56 nM | Reversible | Potent inhibitor that induces mitotic abnormalities.[7] |
| INH154 | 120 nM (in MB468 cells), 200 nM (in Hela cells) | Indirect (disrupts Hec1/Nek2 interaction) | Targets the protein-protein interaction between Nek2 and Hec1.[4][8] |
| NBI-961 | 32 nM | Not specified | Highly potent inhibitor that also inhibits FLT3.[9] Induces proteasomal degradation of Nek2.[3][10] |
| V8 | 2.4 µM | Reversible, ATP-competitive | A novel spirocyclic inhibitor identified through virtual screening.[2][11] |
Experimental Protocols
The determination of Nek2 kinase inhibition is typically performed using in vitro kinase assays. Below are detailed methodologies for two common assay formats.
ADP-Glo™ Kinase Assay
This commercially available assay from Promega quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Active Nek2 enzyme
-
Nek2 substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., (Rac)-CCT250863)
-
384-well opaque plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.
-
Enzyme Addition: Add a solution containing the active Nek2 kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Nek2 substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The light output is proportional to the ADP concentration and, therefore, the Nek2 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
HTScan® NEK2 Kinase Assay Kit
This kit from Cell Signaling Technology utilizes a phospho-specific antibody to detect the phosphorylated substrate.
Materials:
-
Active Nek2 kinase (GST-tagged)
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
Phospho-serine/threonine antibody
-
Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
Test inhibitors
-
96-well plates
-
Plate reader capable of detecting chemiluminescence
Protocol:
-
Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.
-
Kinase Reaction: Add a mixture of active Nek2 kinase, biotinylated peptide substrate, and ATP in kinase buffer to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Substrate Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
Antibody Incubation: Add the phospho-specific primary antibody and incubate to allow binding to the phosphorylated substrate.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate.
-
Detection: Add a chemiluminescent substrate and measure the signal using a plate reader.
-
Data Analysis: Determine the IC50 values as described in the ADP-Glo™ assay protocol.
Visualizing Nek2's Role and Inhibition Workflow
To better understand the context of Nek2 inhibition, the following diagrams illustrate its signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Nek2 Signaling Pathway.
Caption: Experimental Workflow for Nek2 Inhibitor Screening.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek2 inhibitor V8 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. NCL 00017509 | Nek2 Kinase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hec1/Nek2 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nek2 Inhibitors: (Rac)-CCT 250863 versus JH 295
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Nek2 kinase inhibitors, (Rac)-CCT 250863 and JH 295. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to Nek2 and its Inhibition
Nek2 (NIMA-related kinase 2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and spindle assembly.[1] Dysregulation of Nek2 is implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors of Nek2 are valuable tools for elucidating its cellular functions and for assessing its potential as a drug target. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent Nek2 inhibitor, and JH 295, a selective, irreversible Nek2 inhibitor.
Biochemical and Cellular Performance
Table 1: Biochemical Activity against Nek2
| Compound | Target | IC50 (in vitro) | Mechanism of Action | Key Features |
| This compound | Nek2 | 73 nM | Reversible (presumed) | Potent inhibitor |
| JH 295 | Nek2 | 770 nM[2] | Irreversible | Covalent modification of Cys22[2][3] |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity (Kinases with significantly lower inhibition) |
| This compound | PLK1, MPS1, Cdk2, Aurora A |
| JH 295 | Cdk1, Aurora B, Plk1[3][4] |
Table 3: Cellular Activity
| Compound | Cellular IC50 | Observed Cellular Effects |
| This compound | Not explicitly reported | Downregulation of pAkt (Ser-473) in A549 cells[5] |
| JH 295 | ~1.3 µM (in RPMI7951 cells)[2] | G1 phase cell cycle arrest in Primary Effusion Lymphoma (PEL) cells[6] |
| Decreased expression of total and phosphorylated β-catenin in PEL cells[6] | ||
| Decreased expression of ABC transporter proteins (MDR1, MRP1, BCRP)[6] |
Mechanism of Action and Signaling Pathways
Nek2 is known to regulate several downstream signaling pathways implicated in cancer progression, including the Akt/PI3K and Wnt/β-catenin pathways. Inhibition of Nek2 is expected to modulate these pathways.
This compound has been shown to downregulate the phosphorylation of Akt at Ser-473, a key step in the activation of the PI3K/Akt signaling pathway.[5] This pathway is critical for cell survival and proliferation.
JH 295, through its irreversible inhibition of Nek2, has been demonstrated to decrease the levels of both total and phosphorylated β-catenin.[6] The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration. Furthermore, JH 295 treatment leads to a reduction in the expression of key ATP-binding cassette (ABC) transporter proteins, which are major contributors to multidrug resistance in cancer cells.[6]
Below are diagrams illustrating the targeted signaling pathway and a conceptual workflow for comparing these inhibitors.
References
- 1. Nek2 Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NEK2 Promotes Chemosensitivity and Reduces KSHV-positive Primary Effusion Lymphoma Burden - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Selectivity: (Rac)-CCT250863 versus NCL-00017509
In the landscape of kinase inhibitor research, particularly for targets implicated in cell cycle regulation and oncology, a clear understanding of inhibitor selectivity is paramount for advancing drug development. This guide provides a detailed comparison of the kinase selectivity profiles of two notable inhibitors of Nek2 (NIMA-related kinase 2): (Rac)-CCT250863 and NCL-00017509. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Executive Summary
Both (Rac)-CCT250863 and NCL-00017509 are potent inhibitors of Nek2 kinase, a key regulator of centrosome separation during mitosis. While both compounds exhibit high affinity for their primary target, their off-target profiles display notable differences. This guide presents a side-by-side comparison of their inhibition profiles against a panel of kinases, details the experimental methodologies used to obtain this data, and provides a visual representation of the Nek2 signaling pathway.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of (Rac)-CCT250863 and NCL-00017509 against their primary target, Nek2, and a selection of off-target kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Kinase Target | (Rac)-CCT250863 IC50 (nM) | NCL-00017509 IC50 (nM) |
| Nek2 | 73 [1] | 56 [2][3] |
| PLK1 | >10,000 | Not Publicly Available |
| MPS1 | >10,000 | Not Publicly Available |
| Cdk2 | >10,000 | Not Publicly Available |
| Aurora A | >10,000 | Not Publicly Available |
Experimental Protocols
The determination of kinase inhibition is crucial for evaluating the potency and selectivity of compounds. Below are the generalized methodologies typically employed for such assessments.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to measure the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is a radiometric assay or a luminescence-based assay.
Radiometric Assay:
-
Reaction Setup: The kinase reaction is initiated by combining the purified kinase, a specific peptide or protein substrate, and ATP (often radiolabeled with ³²P or ³³P) in a reaction buffer.
-
Inhibitor Addition: The test compound ((Rac)-CCT250863 or NCL-00017509) is added at varying concentrations. A control reaction without the inhibitor is also performed.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution like phosphoric acid.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®):
-
Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction is incubated to allow for ATP consumption by the kinase.
-
Detection: A proprietary kinase detection reagent is added, which contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to produce a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: Lower luminescence indicates higher kinase activity (more ATP consumed). The IC50 is calculated based on the reduction in kinase activity.
Signaling Pathway and Experimental Workflow
Nek2 Signaling in Centrosome Separation
The following diagram illustrates the role of Nek2 in the cell cycle, specifically in the process of centrosome separation, which is crucial for the proper formation of the mitotic spindle.
Caption: Nek2 activation and its role in centrosome separation.
Experimental Workflow for Kinase Inhibitor Profiling
The logical flow for assessing and comparing kinase inhibitors is depicted in the diagram below.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
A Researcher's Guide to Control Experiments for Kinase Inhibitor (Rac)-CCT250863 Studies
This guide provides a comprehensive framework for designing and implementing robust control experiments when studying the kinase inhibitor (Rac)-CCT250863. While primarily identified as a potent and selective inhibitor of the mitotic kinase NEK2[1][2][3], the principles and experimental controls detailed herein are broadly applicable to kinase inhibitor studies and will utilize MARK4 as a comparative example. The objective is to ensure the specific on-target effects of (Rac)-CCT250863 are accurately delineated from any off-target or non-specific cellular responses.
Understanding the Importance of Controls in Kinase Inhibition Studies
The journey of developing a kinase inhibitor from a promising hit to a therapeutic candidate is a meticulous process that necessitates a systematic approach to validate its efficacy and safety.[4] A critical aspect of this process is the implementation of rigorous control experiments. These controls are essential for distinguishing the biological effects mediated by the specific inhibition of the target kinase from other non-specific or off-target effects of the compound.[5] This guide will explore the necessary negative and positive controls for studying (Rac)-CCT250863, providing detailed experimental protocols and data interpretation strategies.
Negative Control Experiments: Ruling out Off-Target Effects
Negative controls are fundamental to demonstrating that the observed biological phenotype is a direct result of the inhibition of the intended target kinase.[5] For a racemic compound like (Rac)-CCT250863, an ideal negative control would be one of its enantiomers if it is found to be significantly less active or inactive against the target kinase. In the absence of enantiomer activity data, a structurally similar but biologically inactive analog is a suitable alternative.[5]
Key Negative Controls:
-
Inactive Enantiomer: If the racemic mixture contains one enantiomer that is significantly more active than the other, the less active enantiomer serves as an excellent negative control.
-
Structurally Similar Inactive Compound: A molecule with high structural similarity to (Rac)-CCT250863 but lacking inhibitory activity against the target kinase is another valuable tool.
-
Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) should always be run as a control to account for any effects of the vehicle itself.
Positive Control Experiments: Confirming Assay Validity and On-Target Effects
Positive controls are crucial for validating the experimental setup and confirming that the observed effects are consistent with the inhibition of the target kinase.
Key Positive Controls:
-
Known Inhibitors: Utilizing a well-characterized inhibitor of the target kinase (e.g., a known MARK4 inhibitor like Galantamine or Serotonin (B10506) for MARK4 studies) helps to confirm that the assay can detect target inhibition.[6][7]
-
Downstream Pathway Modulation: If the downstream signaling pathway of the target kinase is known, observing the expected modulation of downstream markers can serve as a positive control for on-target activity in a cellular context. For example, inhibiting MARK4 could be expected to alter the phosphorylation of tau.[8]
Data Presentation: Comparative Analysis of (Rac)-CCT250863 and Controls
To facilitate a clear comparison, quantitative data from key experiments should be summarized in a structured table.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) | Anti-proliferative GI50 (µM) |
| (Rac)-CCT250863 | NEK2 | 73[1][2] | 500 | 8.0 (H929 cells)[1] |
| Negative Control (Hypothetical Inactive Enantiomer) | NEK2 | > 10,000 | > 10,000 | > 50 |
| Positive Control (Known NEK2 Inhibitor) | NEK2 | 50 | 400 | 5.0 |
| (Rac)-CCT250863 | MARK4 | > 10,000 | Not Determined | > 50 |
| Positive Control (Galantamine) | MARK4 | 5,870[7] | Not Determined | Not Determined |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of results.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant NEK2 or MARK4), a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP.
-
Add serial dilutions of (Rac)-CCT250863, the negative control, and a positive control inhibitor to the reaction mixture in a 96-well plate.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay)
This assay measures the binding of the inhibitor to its target kinase within living cells.[9]
Protocol:
-
Transfect cells with a plasmid encoding the target kinase (e.g., NEK2 or MARK4) fused to a NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well plate.
-
Add serial dilutions of (Rac)-CCT250863, the negative control, and a positive control.
-
Add the NanoBRET™ fluorescent tracer that binds to the target kinase.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.
-
A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the EC50 value by plotting the BRET signal against the inhibitor concentration.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of downstream substrates of the target kinase.
Protocol:
-
Treat cells with (Rac)-CCT250863, the negative control, a positive control, and a vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate as a loading control.
Mandatory Visualizations
Diagrams are provided to illustrate key experimental workflows and signaling pathways.
Caption: Experimental workflow for validating (Rac)-CCT250863 activity and specificity.
Caption: Simplified hypothetical signaling pathway for MARK4 and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. invivochem.net [invivochem.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. reactionbiology.com [reactionbiology.com]
(Rac)-CCT250863: A Comparative Analysis of a NEK2 Inhibitor in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of (Rac)-CCT250863, a selective inhibitor of the serine/threonine kinase NEK2. Due to the limited availability of public in vivo data for (Rac)-CCT250863, this guide focuses on its in vitro profile and draws comparisons with other notable NEK2 inhibitors for which in vivo data is available: JH295, T-1101 tosylate, and NBI-961.
Introduction to NEK2 Inhibition
NEK2 (NIMA-related kinase 2) plays a crucial role in cell cycle progression, particularly in centrosome separation and spindle formation. Its overexpression has been implicated in various cancers, making it a compelling target for therapeutic intervention. Inhibitors of NEK2 are being investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells. This guide examines the available scientific data to provide a comparative overview of (Rac)-CCT250863 and other key NEK2 inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for (Rac)-CCT250863 and its comparators.
Table 1: In Vitro Efficacy and Cellular Effects of NEK2 Inhibitors
| Compound | Target | IC50 (NEK2) | Cell Line IC50 | Cellular Effects |
| (Rac)-CCT250863 | NEK2 | 0.073 µM[1] | H929: 8.0 µM, AMOI: 7.1 µM, K12PE: 8.7 µM[1] | Induces cell cycle arrest and apoptosis (especially in combination with Pomalidomide)[1]. |
| JH295 | NEK2 | 770 nM | RPMI7951: ~1.3 µM (cellular NEK2 inhibition) | Irreversible inhibitor; induces G1 cell-cycle arrest and apoptosis[1]. |
| T-1101 tosylate | Hec1/Nek2 Interaction | - | 14.8-21.5 nM (antiproliferative) | Disrupts Hec1/Nek2 interaction, leading to NEK2 degradation, chromosomal misalignment, and apoptosis[2][3]. |
| NBI-961 | NEK2 | - | - | Induces G2/M arrest and apoptosis in DLBCL cells[4][5]. |
Note: A direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Table 2: In Vivo Efficacy of NEK2 Inhibitors (Data for (Rac)-CCT250863 is not publicly available)
| Compound | Animal Model | Dosing Regimen | Key Outcomes |
| (Rac)-CCT250863 | Not Available | Not Available | Not Available |
| JH295 | PEL Xenograft Mouse Model | 15 mg/kg in DMSO, intraperitoneal injection | Significantly prolonged host survival and decreased PEL burden with no detectable liver toxicity[1]. |
| T-1101 tosylate | Human Tumor Xenografts (Liver and Breast Cancer) in Mice | Oral administration | Showed promising antitumor activity; oral co-administration with sorafenib (B1663141) reduced the required dose of sorafenib[2]. |
| NBI-961 | DLBCL Xenograft Mouse Model | Not specified | Effectively suppressed tumor growth in mice[5]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and critical evaluation of scientific findings.
In Vitro NEK2 Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of an inhibitor that blocks 50% of NEK2 kinase activity (IC50).
Materials:
-
Recombinant human NEK2 enzyme
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
Substrate (e.g., a peptide substrate for NEK2)
-
Test compound (e.g., (Rac)-CCT250863)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the NEK2 enzyme to a well of a microplate.
-
Add the test compound to the well containing the enzyme and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies (General Protocol)
This protocol outlines a general procedure for evaluating the antitumor efficacy of a NEK2 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., PEL, DLBCL, or a relevant solid tumor line)
-
Matrigel or other appropriate vehicle for cell injection
-
Test compound (e.g., JH295, T-1101 tosylate, NBI-961)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable vehicle, such as a mixture of media and Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into the flank or relevant organ of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualizations
NEK2 Signaling Pathway in Mitosis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of in vivo growth of human cancer solid tumor xenografts by 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the effects of the selective kinase inhibitor (Rac)-CCT250863 and discusses the critical importance of orthogonal validation for such targeted therapies. While (Rac)-CCT250863 is a potent and selective inhibitor of the mitotic kinase NEK2, this guide will use the well-documented example of Monopolar Spindle 1 (Mps1) kinase inhibitors to illustrate the principles and methodologies of orthogonal validation, a crucial process for any researcher in drug development. The strategies outlined here are directly applicable to validating the on-target effects of compounds like (Rac)-CCT250863.
(Rac)-CCT250863 has been identified as a selective and reversible inhibitor of NEK2 with an IC50 of 0.073 µM.[1] Its primary effects include inducing cell cycle arrest and promoting apoptosis, particularly when used in combination with other agents.[1] However, as with any small molecule inhibitor, it is essential to confirm that these cellular effects are a direct result of NEK2 inhibition and not due to off-target activities. Orthogonal validation, using a distinct and independent method to mimic the effect of the drug, is the gold standard for this confirmation.
The Principle of Orthogonal Validation
The core principle of orthogonal validation is to use a non-pharmacological method to perturb the same target as the small molecule inhibitor and then compare the outcomes. The most common orthogonal approach for kinase inhibitors is RNA interference (RNAi), typically using small interfering RNA (siRNA), to reduce the expression of the target protein. If the cellular phenotype observed with the inhibitor is the same as that observed with siRNA-mediated knockdown of the target protein, it provides strong evidence that the inhibitor is acting on-target.[2][3]
This guide uses the Mps1 kinase, a key regulator of the spindle assembly checkpoint, as a case study to compare a chemical inhibitor approach with an siRNA approach.[4][5]
Data Presentation: Chemical Inhibition vs. Genetic Knockdown
The following tables summarize comparative data for Mps1 inhibition, illustrating the kind of data researchers would generate to orthogonally validate the effects of a compound like (Rac)-CCT250863.
Table 1: Comparison of Potency and Cellular Effects of Mps1 Inhibitors
| Compound | Target | IC50 (in vitro) | Key Cellular Effects |
| (Rac)-CCT250863 | NEK2 | 73 nM[1] | Cell cycle arrest, induction of apoptosis.[1] |
| Mps1-IN-1 | Mps1 | 367 nM[4] | Defects in Mad1/Mad2 establishment at kinetochores, premature mitotic exit, aneuploidy.[4] |
| AZ3146 | Mps1 | ~35 nM[6] | Contributes to recruitment of CENP-E, mitotic perturbation.[6][7] |
| BAY 1217389 | Mps1 | < 10 nM[6][8] | Abrogation of spindle assembly checkpoint, induction of multinuclearity and tumor cell death.[8] |
| BOS-172722 | Mps1 | 11 nM[9] | Potent checkpoint inhibition. |
Table 2: Orthogonal Validation: Mps1 Inhibitor vs. Mps1 siRNA
| Parameter | Mps1 Chemical Inhibition (Mps1-IN-1) | Mps1 siRNA Knockdown | Interpretation |
| Mechanism of Action | ATP-competitive inhibition of kinase activity.[4] | Post-transcriptional gene silencing, leading to protein degradation.[2] | Different mechanisms targeting the same protein. |
| Kinetochore-bound Mad2 | ~80% decrease in presence of nocodazole (B1683961).[4] | Consistent decrease in Mad2 at kinetochores.[4] | Both methods disrupt the spindle assembly checkpoint. |
| Time in Mitosis | ~40% reduction compared to control.[4] | Significant reduction in the duration of mitosis. | Both methods lead to premature mitotic exit. |
| Cell Viability | Decreased viability in cancer cell lines.[4] | Decreased viability in cancer cell lines. | Confirms that Mps1 is essential for the survival of these cells. |
| Potential for Off-Target Effects | Possible, dependent on inhibitor selectivity.[3] | Possible, but through different mechanisms (e.g., miRNA-like effects).[2][10] | The convergence of results from two different methods with different off-target profiles strongly supports on-target activity. |
Mandatory Visualization
The following diagrams illustrate the signaling pathway, experimental workflow, and logical relationship involved in the orthogonal validation of a kinase inhibitor.
Caption: Mps1 kinase signaling pathway at the spindle assembly checkpoint.
Caption: Experimental workflow for orthogonal validation.
Caption: Logical relationship between inhibitor, siRNA, and target.
Experimental Protocols
Below are generalized protocols for key experiments used in the orthogonal validation of a kinase inhibitor.
Cell Viability Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/ml and incubate for 24 hours.[11]
-
Treatment:
-
Inhibitor Arm: Treat cells with a serial dilution of the kinase inhibitor (e.g., Mps1-IN-1) or vehicle control (e.g., DMSO).
-
siRNA Arm: Transfect cells with the target-specific siRNA or a non-targeting scramble control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle or scramble control to determine the relative cell viability.
-
Western Blot for Protein Knockdown and Pathway Modulation
This protocol is used to confirm the reduction of the target protein by siRNA and to assess the status of downstream signaling proteins.
-
Methodology:
-
Cell Lysis: After treatment with the inhibitor or transfection with siRNA for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Mps1) or a downstream marker overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to determine the relative protein levels. A significant reduction in the target protein level in the siRNA-treated sample confirms successful knockdown.[10]
-
Immunofluorescence for Cellular Phenotype Analysis (Mitotic Spindle Analysis)
This protocol allows for the visualization of cellular structures and protein localization to assess the phenotypic consequences of target inhibition.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with the inhibitor or transfect with siRNA as described above. To enrich for mitotic cells, a microtubule-destabilizing agent like nocodazole can be added.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Staining: Incubate with primary antibodies against proteins of interest (e.g., anti-α-tubulin for microtubules, anti-Mad2 for spindle checkpoint analysis).
-
Secondary Antibody Staining: Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to quantify the desired phenotype, such as the percentage of cells with misaligned chromosomes, the intensity of Mad2 at kinetochores, or the frequency of multipolar spindles.[4]
-
By employing these parallel experimental strategies, researchers can robustly validate that the observed biological effects of a novel kinase inhibitor, such as (Rac)-CCT250863, are indeed a consequence of its intended on-target activity. This rigorous approach is fundamental to the successful development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Effective Inhibition of HIV-1 Production by Short Hairpin RNAs and Small Interfering RNAs Targeting a Highly Conserved Site in HIV-1 Gag RNA Is Optimized by Evaluating Alternative Length Formats - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Comparison: (Rac)-CCT250863 versus Nek2 Knockdown in Cancer Cells
A Comparative Guide for Researchers
This guide provides a detailed comparison of the phenotypic effects observed upon inhibition of the NIMA-related kinase 2 (Nek2) through two distinct methodologies: the use of the small molecule inhibitor (Rac)-CCT250863 and genetic knockdown via RNA interference (siRNA/shRNA). This document is intended for researchers, scientists, and drug development professionals investigating Nek2 as a therapeutic target in oncology.
Introduction
Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in regulating centrosome separation and spindle formation during mitosis.[1][2][3] Its overexpression is frequently observed in a variety of human cancers, correlating with tumor progression, drug resistance, and poor prognosis.[1][4] Consequently, Nek2 has emerged as a promising target for cancer therapy. This guide compares the phenotypic outcomes of inhibiting Nek2 function using a chemical inhibitor, (Rac)-CCT250863, and a genetic approach, Nek2 knockdown, providing a framework for interpreting experimental results and designing future studies.
Comparative Overview of Phenotypic Effects
Inhibition of Nek2, either chemically or genetically, elicits a range of anti-cancer phenotypes. While both approaches target the same protein, the observed cellular consequences can vary in magnitude and specifics, potentially due to off-target effects of chemical inhibitors or incomplete protein depletion in knockdown experiments.
Summary of Quantitative Data
The following table summarizes the key phenotypic changes observed with (Rac)-CCT250863 treatment and Nek2 knockdown.
| Phenotypic Parameter | (Rac)-CCT250863 | Nek2 Knockdown (siRNA/shRNA) | References |
| Cell Viability/Proliferation | Antiproliferative effects observed. IC50 values in the micromolar range (e.g., 8.0 µM in H929, 7.1 µM in AMO1, 8.7 µM in K12PE). | Significant inhibition of cell proliferation and growth. | [5],[6][7] |
| Cell Cycle Progression | Induces cell cycle arrest. | Primarily causes G2/M or G0/G1 phase arrest, depending on the cancer cell line. | [5],[6] |
| Apoptosis | Can induce apoptosis, particularly in combination with other agents. | Induces apoptosis, characterized by increased levels of cleaved PARP and activated caspases. | [5],[7] |
| Cell Migration and Invasion | Reduces cell migration. | Significantly inhibits cell migration and invasion capabilities. | [8],[6] |
| Centrosome Integrity | Expected to disrupt centrosome separation due to Nek2 inhibition. | Leads to centrosome cohesion failure, resulting in abnormal spindle formation. | [9] |
| Signaling Pathway Modulation | Downregulates pAkt levels. | Inhibits Wnt/β-catenin and Akt signaling pathways. | [8],[6][7] |
Signaling Pathways
Nek2 is a nodal kinase involved in several signaling pathways critical for cancer cell proliferation and survival. Both (Rac)-CCT250863 and Nek2 knockdown are expected to perturb these pathways.
Caption: Nek2 signaling network highlighting upstream regulators and downstream effector pathways.
Experimental Protocols
Detailed methodologies for key assays used to compare the phenotypes of (Rac)-CCT250863 and Nek2 knockdown are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of (Rac)-CCT250863 or transfect with Nek2-specific siRNA or a non-targeting control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.[4]
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[1][13]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.[1][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Immunofluorescence for Centrosome Analysis
This technique allows for the visualization of centrosomes to assess their separation.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with (Rac)-CCT250863 or transfect with Nek2 siRNA.
-
Fixation: Fix the cells with cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.[14]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion
Both the chemical inhibitor (Rac)-CCT250863 and genetic knockdown of Nek2 effectively induce anti-cancer phenotypes, including inhibition of proliferation, cell cycle arrest, and induction of apoptosis. (Rac)-CCT250863 is a potent and selective Nek2 inhibitor, and its observed effects on downregulating Akt signaling are consistent with the known functions of Nek2.[5][8][15] Genetic knockdown provides a highly specific method for studying the consequences of Nek2 loss. The choice between these two approaches will depend on the specific research question. Chemical inhibitors offer temporal control and are more directly translatable to a therapeutic context, while genetic knockdown provides a "cleaner" system to study the function of the target protein, assuming minimal off-target effects of the knockdown reagent. This guide provides the foundational information and methodologies for researchers to effectively utilize and compare these two powerful tools in the investigation of Nek2 as a cancer therapeutic target.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development | MDPI [mdpi.com]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification by high-throughput screening of viridin analogs as biochemical and cell-based inhibitors of the cell cycle-regulated Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. docs.abcam.com [docs.abcam.com]
- 15. rndsystems.com [rndsystems.com]
Comparative Cross-Reactivity Profiling of (Rac)-CCT 250863 and Alternative Nek2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of (Rac)-CCT 250863, a potent inhibitor of Nek2 kinase, against other known Nek2 inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate chemical tools for research and development. While comprehensive, directly comparable kinome-wide screening data is not publicly available for all compounds, this guide summarizes the existing data to highlight the selectivity and potential off-target effects of these inhibitors.
Introduction to Nek2 Kinase
NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in centrosome separation and the spindle assembly checkpoint. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. The development of selective Nek2 inhibitors is therefore of significant interest.
Comparative Analysis of Nek2 Inhibitors
This section details the available cross-reactivity and potency data for this compound and selected alternative Nek2 inhibitors.
This compound
This compound is a potent inhibitor of Nek2 with a reported IC50 of 73 nM.[1] Limited publicly available data indicates its selectivity against a small panel of mitotic kinases.
Alternative Nek2 Inhibitors
For a comprehensive comparison, the following alternative Nek2 inhibitors have been selected based on available potency and selectivity data:
-
JH295: An irreversible and selective Nek2 inhibitor.[2]
-
MBM-55: A highly potent Nek2 inhibitor.[3]
-
CRUK ICR (R)-21: A potent Nek2 inhibitor.
Data Presentation: Quantitative Kinase Inhibition Data
The following tables summarize the available quantitative data for the compared Nek2 inhibitors. It is important to note that the selectivity data has been generated from different experimental setups and kinase panels, which limits direct head-to-head comparison.
Table 1: Potency Against Nek2 Kinase
| Compound | IC50 (nM) |
| This compound | 73[1] |
| JH295 | 770[2] |
| MBM-55 | 1[3] |
| CRUK ICR (R)-21 | 22 |
Table 2: Cross-Reactivity Profile of Nek2 Inhibitors
| Compound | Off-Target Kinase | IC50 (nM) / Activity |
| This compound | PLK1 | Inactive[1] |
| MPS1 | Inactive[1] | |
| Cdk2 | Inactive[1] | |
| Aurora A | Inactive[1] | |
| JH295 | Cdk1 | Inactive[4] |
| Aurora B | Inactive[4] | |
| Plk1 | Inactive[4] | |
| MBM-55 | RSK1 | 5.4[3] |
| DYRK1a | 6.5[3] | |
| ABL | 20[5] | |
| CHK1 | 57[5] | |
| GSK-3β | 91[5] | |
| CDK2 | 370[5] | |
| CDK4 | 441[5] | |
| Aurora A | 5300[5] | |
| AKT1 | 608[5] | |
| PI3Kα | 6226[5] | |
| MAPKAPK2 | >10000[5] | |
| P38α | >10000[5] | |
| CRUK ICR (R)-21 | PLK1 | 5800 |
| GSK3B | 70 | |
| LCK | 110 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. The following sections describe a general protocol for an in vitro kinase inhibition assay and the workflow for comprehensive kinase panel screening.
In Vitro Nek2 Kinase Inhibition Assay Protocol
This protocol outlines a typical biochemical assay to determine the inhibitory activity of a compound against Nek2 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][7]
Materials:
-
Recombinant active Nek2 kinase
-
Nek2 substrate (e.g., a specific peptide)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the diluted test compound, and the Nek2 kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the Nek2 substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Kinase Panel Screening Workflow
To assess the selectivity of a kinase inhibitor, it is screened against a large panel of kinases, often referred to as a kinome scan. The general workflow for such a screening is as follows:
1. Compound Submission: The test compound is provided at a specified concentration, typically in DMSO.
2. Kinase Panel Selection: A panel of recombinant kinases is chosen for the screening. These panels can range from a few dozen to several hundred kinases, representing a significant portion of the human kinome.
3. Assay Performance: The inhibitory activity of the compound against each kinase in the panel is determined using a standardized in vitro kinase assay, often at a fixed concentration of the compound and ATP. Radiometric assays or fluorescence/luminescence-based assays are commonly used.[8][9]
4. Data Analysis and Visualization: The percentage of inhibition for each kinase is calculated. The results are often visualized as a "kinome tree" or a heatmap to provide a clear overview of the inhibitor's selectivity. Further quantitative analysis, such as the calculation of a selectivity score, can also be performed.
Visualizations
Nek2 Signaling Pathway
The following diagram illustrates the key components of the Nek2 signaling pathway, highlighting its role in cell cycle regulation.
Caption: The Nek2 signaling pathway, illustrating its regulation and downstream cellular functions.
Experimental Workflow for Kinase Inhibitor Profiling
The diagram below outlines the general workflow for determining the cross-reactivity profile of a kinase inhibitor.
Caption: A generalized workflow for the cross-reactivity profiling of a kinase inhibitor.
Conclusion
This compound is a potent Nek2 inhibitor with demonstrated selectivity against a small panel of related kinases. While a comprehensive kinome-wide comparison is currently limited by the availability of public data, the information presented in this guide suggests that alternative inhibitors such as JH295 and MBM-55 also exhibit distinct selectivity profiles. For researchers, the choice of inhibitor will depend on the specific requirements of their study, balancing potency with the desired selectivity profile. The generation of comprehensive and standardized cross-reactivity data for all these compounds would be highly beneficial for the field to enable more direct and informed comparisons.
References
- 1. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe MBM-55 | Chemical Probes Portal [chemicalprobes.org]
- 6. NEK2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Kinase Selectivity Profiling Systems—General Panel [promega.in]
Efficacy of (Rac)-CCT250863 in Cancer Cell Lines: A Comparative Guide
(Rac)-CCT250863 is a potent and selective inhibitor of the serine/threonine kinase NEK2, a key regulator of mitotic progression. Overexpression of NEK2 is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of (Rac)-CCT250863 in various cancer cell lines, alongside other notable NEK2 inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of NEK2 Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for (Rac)-CCT250863 and other selected NEK2 inhibitors across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| (Rac)-CCT250863 | H929 | Multiple Myeloma | 8.0 | [1] |
| AMO1 | Multiple Myeloma | 7.1 | [1] | |
| K12PE | Not Specified | 8.7 | [1] | |
| JH295 | RPMI7951 | Melanoma | ~1.3 (cellular inhibition) | [2][3] |
| MBM-55S | MGC-803 | Gastric Cancer | 0.53 | [4] |
| HCT-116 | Colorectal Carcinoma | 0.84 | [4] | |
| Bel-7402 | Hepatocellular Carcinoma | 7.13 | [4] | |
| CMP3a | Glioma spheres | Glioblastoma | Not Specified | [4] |
| NBI-961 | SUDHL5 | Diffuse Large B-cell Lymphoma | Not Specified | [4] |
| VAL | Diffuse Large B-cell Lymphoma | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 values of NEK2 inhibitors. Specific parameters such as cell seeding density and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
NEK2 inhibitors (e.g., (Rac)-CCT250863, JH295)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the NEK2 inhibitors in complete medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
NEK2 Signaling Pathway
The following diagram illustrates the central role of NEK2 in regulating the cell cycle. NEK2 is activated in the G2 phase and is crucial for centrosome separation, a critical step for proper mitotic spindle formation. Its inhibition by compounds like (Rac)-CCT250863 leads to mitotic arrest and ultimately, cell death in cancer cells.
Caption: NEK2 signaling pathway and the inhibitory action of (Rac)-CCT250863.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines a typical experimental workflow for assessing the efficacy of a NEK2 inhibitor like (Rac)-CCT250863 in cancer cell lines.
Caption: General workflow for evaluating the in vitro efficacy of NEK2 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-CCT 250863: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent small molecule inhibitors like (Rac)-CCT 250863 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, a potent Nek2 inhibitor.
Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent kinase inhibitors and cytotoxic compounds. It is imperative to consult the official SDS provided by your supplier and to adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. Given the potent biological activity of this compound, it should be handled as a hazardous compound.
| Personal Protective Equipment (PPE) and Handling Summary |
| Primary Engineering Controls |
| All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a ventilated balance safety enclosure. |
| Personal Protective Equipment (PPE) |
| Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection: Wear chemical safety goggles or a face shield. |
| Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for guidance. |
| General Hygiene |
| Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Solid Waste: This includes the pure this compound compound, any contaminated weighing paper, and disposable labware such as pipette tips, tubes, and vials.
-
Liquid Waste: This encompasses all solutions containing this compound, including stock solutions, experimental media, and the first rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Any needles, syringes, or other sharps that have come into contact with this compound.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated protective gear.
Step 2: Waste Collection
-
Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for each type of waste (solid, liquid, sharps, and PPE).
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date of accumulation and the principal investigator's name.
-
Compatibility: Do not mix this compound waste with other incompatible waste streams.
Step 3: On-Site Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste containers in a designated and secure SAA within the laboratory, away from general traffic.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and regulatory agencies.
III. Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a thorough decontamination procedure is essential.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) that can solubilize the compound. Collect this initial rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect it in the hazardous liquid waste container.
-
Washing: After the initial solvent rinses, the glassware can typically be washed with a laboratory detergent and water. Dispose of this wash solution down the sanitary sewer, in accordance with your institution's policies for non-hazardous aqueous waste.
-
Final Rinse: Rinse the glassware with deionized water.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
